EPZ031686
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClF3N4O4S/c27-22-14-23-17(11-24(35)32-23)10-21(22)25(36)31-18-12-19-2-3-20(13-18)34(19)39(37,38)15-16-4-8-33(9-5-16)7-1-6-26(28,29)30/h10,14,16,18-20H,1-9,11-13,15H2,(H,31,36)(H,32,35)/t18?,19-,20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEIUEJPHNOGBG-IHWFROFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClF3N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EPZ031686, a Potent and Orally Bioavailable SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ031686 is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical pharmacological properties. The information presented herein is intended to support further research and development of SMYD3 inhibitors as potential therapeutic agents.
Introduction to SMYD3
SMYD3 is a member of the SMYD family of lysine methyltransferases that plays a crucial role in regulating gene expression and signal transduction pathways.[1] Unlike many other histone methyltransferases, SMYD3 methylates both histone and non-histone proteins.[2][3] Its substrates include histone H3 at lysine 4 (H3K4), promoting transcriptional activation, as well as several non-histone proteins involved in critical cellular processes.[2][3] Notably, SMYD3 has been shown to methylate and activate MAP3K2 (also known as MEKK2), a key component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in cancer.[1][4][5] Overexpression of SMYD3 has been observed in a variety of cancers, including those of the breast, liver, prostate, and pancreas, and is often associated with a poor clinical prognosis.[1] Genetic knockdown of SMYD3 has been demonstrated to reduce the proliferation of various cancer cell lines, highlighting its potential as a therapeutic target.[1]
Mechanism of Action of this compound
This compound is a novel oxindole (B195798) sulfonamide that acts as a potent and selective inhibitor of SMYD3.[1]
Molecular Interaction with SMYD3
This compound exhibits a noncompetitive mechanism of inhibition with respect to both the methyl donor S-adenosylmethionine (SAM) and the protein substrate MEKK2.[1] This suggests that this compound does not directly compete with either substrate for binding to the active site. It is hypothesized that while the compound binds within the lysine-binding pocket of SMYD3, its inhibitory effect is not overcome by increasing substrate concentrations.[1] This noncompetitive inhibition may be due to exosite binding or the induction of a conformational change in the enzyme that prevents catalysis.[1]
Downstream Signaling Effects
By inhibiting the catalytic activity of SMYD3, this compound prevents the methylation of its substrates. A key consequence of this is the suppression of the MAPK signaling pathway. SMYD3-mediated methylation of MEKK2 at lysine 260 is a critical step in the activation of this pathway.[1][5] By blocking this event, this compound can effectively attenuate downstream signaling through the MAPK cascade, which is known to drive cell proliferation, survival, and differentiation in many cancer types.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound [1]
| Parameter | Value | Description |
| Biochemical IC50 | 3 nM | Concentration for 50% inhibition of SMYD3 enzymatic activity. |
| Cellular IC50 | 36 nM | Concentration for 50% inhibition of MEKK2 methylation in HEK293T cells. |
| Ki (vs. SAM) | 1.2 ± 0.1 nM | Inhibition constant, noncompetitive with respect to SAM. |
| Ki (vs. MEKK2) | 1.1 ± 0.1 nM | Inhibition constant, noncompetitive with respect to MEKK2. |
| Selectivity | >50 µM against SMYD2 | Demonstrates high selectivity over the closely related SMYD2 enzyme. |
| HTM Panel | <30% inhibition at 10 µM | Showed minimal inhibition against a panel of 16 other histone methyltransferases. |
Table 2: In Vitro ADME Properties of this compound [1]
| Parameter | Value |
| Mouse Liver Microsomal Stability (CL) | 24 mL/min/kg |
| Caco-2 Permeability (Papp A→B) | 0.64 ± 0.20 × 10–6 cm/s |
| Caco-2 Efflux Ratio | 41 |
| Mouse Plasma Free Fraction | 0.53 ± 0.12 |
Table 3: Pharmacokinetic Parameters of this compound in Male CD-1 Mice [1]
| Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | Cmax (ng/mL) | AUC0-last (ng·h/mL) | F (%) |
| i.v. | 1 | 27 ± 3.9 | 2.3 ± 0.29 | 1.7 ± 0.13 | - | 603 | - |
| p.o. | 5 | - | - | 2.7 | 345 | 1281 | 48 ± 5.4 |
| p.o. | 50 | - | - | 2.2 | 4693 | 21158 | 69 ± 8.2 |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the supplementary information of the primary publication.[1] While the full supplementary document is not publicly available, the following provides a general outline of the methodologies based on the publication and general knowledge of similar assays.
Biochemical Inhibition Assay (General Protocol)
A common method to assess the biochemical potency of an inhibitor is a radiometric assay.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the SMYD3 enzyme, the MEKK2 peptide substrate, and varying concentrations of this compound.
-
Initiation: The reaction is initiated by the addition of S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic methylation of the MEKK2 substrate.
-
Termination: The reaction is stopped by the addition of a quenching solution.
-
Detection: The methylated MEKK2 is captured on a filter plate, and the amount of incorporated tritium (B154650) is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular MEKK2 Methylation Assay (General Protocol)
The cellular activity of this compound is assessed by measuring the inhibition of MEKK2 methylation in a cellular context.
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with expression vectors for SMYD3 and a tagged version of MEKK2 (e.g., FLAG-MEKK2).
-
Compound Treatment: The transfected cells are treated with a range of concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Western Blot Analysis: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The levels of methylated MEKK2 and total MEKK2 are detected using specific antibodies.
-
Quantification and IC50 Determination: The band intensities are quantified, and the ratio of methylated MEKK2 to total MEKK2 is calculated. The cellular IC50 is determined by plotting the percentage of inhibition of MEKK2 methylation against the inhibitor concentration.
In Vivo Pharmacokinetic Study (General Protocol)
To evaluate the pharmacokinetic properties of this compound, studies are conducted in animal models, such as mice.
-
Animal Model: Male CD-1 mice are typically used.
-
Dosing: A single dose of this compound is administered either intravenously (i.v.) or orally (p.o.).
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Sample Processing: Blood samples are processed to plasma or used as whole blood for analysis.
-
Bioanalysis: The concentration of this compound in the samples is determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vss), half-life (t1/2), maximum concentration (Cmax), area under the curve (AUC), and bioavailability (F%).
Clinical Development Landscape
As of the latest available information, there are no registered clinical trials specifically for this compound. However, the broader class of SMYD3 inhibitors is an area of active investigation in oncology. The compelling preclinical data for compounds like this compound provide a strong rationale for the clinical development of SMYD3 inhibitors for the treatment of various cancers, particularly those with a dependency on the MAPK signaling pathway. Future clinical studies will be crucial to determine the safety, tolerability, and efficacy of this class of inhibitors in human patients.
Conclusion
This compound is a first-in-class, potent, selective, and orally bioavailable inhibitor of the lysine methyltransferase SMYD3. Its noncompetitive mechanism of action and its ability to modulate the MAPK signaling pathway make it a valuable tool for studying the biology of SMYD3 and a promising lead compound for the development of novel cancer therapeutics. The comprehensive preclinical dataset for this compound provides a solid foundation for its further investigation and for the advancement of SMYD3 inhibitors towards clinical application.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
EPZ031686: A Technical Guide to a First-in-Class SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ031686 is a potent, selective, and orally bioavailable small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides an in-depth overview of this compound, including its primary target, mechanism of action, key quantitative data, and detailed experimental protocols for its characterization. The document is intended to serve as a comprehensive resource for researchers in oncology and drug discovery.
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that plays a crucial role in transcriptional regulation and signal transduction.[1] Overexpressed in a variety of cancers, including liver, breast, and colorectal carcinomas, SMYD3 has emerged as a promising therapeutic target.[2] this compound was developed as a first-in-class, potent, and selective inhibitor of SMYD3, demonstrating cellular activity and oral bioavailability, making it a valuable tool for in vitro and in vivo studies.[1]
Primary Target: SMYD3
The primary molecular target of this compound is the enzyme SMYD3.[1] SMYD3 is a member of the SMYD family of protein lysine methyltransferases and has been shown to methylate both histone and non-histone proteins. Its substrates include histone H3 at lysine 4 (H3K4), histone H4 at lysine 5 (H4K5), and non-histone proteins such as the MAP3K2 kinase in the Ras signaling pathway.[2] By methylating these substrates, SMYD3 influences gene expression and cell signaling pathways that are critical for cancer cell proliferation and survival.[1]
Mechanism of Action
This compound exhibits a noncompetitive mechanism of action with respect to both the methyl donor S-adenosylmethionine (SAM) and the protein substrate, MAP3K2 (MEKK2).[1] While crystallographic data suggests that this compound binds in the lysine-binding pocket of SMYD3, its noncompetitive inhibition profile is hypothesized to be due to the substrate (MEKK2) having significant binding interactions with SMYD3 outside of this pocket (exosite binding).[1] This mode of inhibition allows this compound to effectively block SMYD3 activity without directly competing with its natural substrates.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| IC50 (SMYD3) | 3 nM | Biochemical assay. |
| Cellular IC50 (HEK293T) | 36 nM | In-Cell Western assay measuring trimethylation of FLAG-tagged MEKK2. |
| Ki (vs. SAM) | 1.2 ± 0.1 nM | Noncompetitive inhibition.[1] |
| Ki (vs. MEKK2) | 1.1 ± 0.1 nM | Noncompetitive inhibition.[1] |
| Selectivity | >50 µM against SMYD2 | Demonstrates high selectivity over the closely related SMYD2 enzyme.[1] |
| HTMT Panel | <30% inhibition at 10 µM | Screened against a panel of 16 other histone methyltransferases.[1] |
Table 2: In Vivo Pharmacokinetics in Male CD-1 Mice
| Parameter | 1 mg/kg i.v. | 5 mg/kg p.o. | 50 mg/kg p.o. |
| Clearance (CL) (mL/min/kg) | 27 ± 3.9 | - | - |
| Volume of Distribution (Vss) (L/kg) | 2.3 ± 0.29 | - | - |
| Terminal Half-life (t1/2) (h) | 1.7 ± 0.13 | 2.7 ± 0.98 | 2.2 ± 0.087 |
| Cmax (ng/mL) | - | 345 ± 89 | 4693 ± 826 |
| Tmax (h) | - | 0.89 ± 0.19 | 1.3 ± 0.58 |
| AUC0-last (h·ng/mL) | 603 ± 88 | 1281 ± 243 | 21158 ± 2517 |
| Bioavailability (F) (%) | - | 48 ± 5.4 | 69 ± 8.2 |
Data presented as mean ± SD, n=3.[1]
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. Note: These are generalized protocols and may require optimization for specific experimental conditions. The detailed protocols from the primary literature's supplementary information were not available.
SMYD3 Biochemical Inhibition Assay
This assay measures the ability of this compound to inhibit the methyltransferase activity of SMYD3 in a biochemical format.
-
Reagents:
-
Recombinant human SMYD3 enzyme
-
MEKK2 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound (serially diluted in DMSO)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare a reaction mixture containing SMYD3 enzyme and MEKK2 peptide in assay buffer.
-
Add this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
-
In-Cell Western (ICW) Assay for Cellular SMYD3 Activity
This assay quantifies the inhibition of SMYD3-mediated methylation of its substrate in a cellular context.
-
Reagents:
-
HEK293T cells
-
Expression vector for FLAG-tagged MEKK2
-
Transfection reagent
-
This compound (serially diluted in DMSO)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.1% Tween-20)
-
Primary antibody against tri-methylated MEKK2
-
Primary antibody for normalization (e.g., anti-GAPDH or anti-tubulin)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Wash buffer (PBS with 0.1% Tween-20)
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect the cells with the FLAG-tagged MEKK2 expression vector.
-
After 24 hours, treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 24 hours).
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells with wash buffer.
-
Permeabilize the cells with permeabilization buffer for 5 minutes.
-
Wash the cells with wash buffer.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibodies (anti-tri-methyl-MEKK2 and normalization antibody) overnight at 4°C.
-
Wash the cells with wash buffer.
-
Incubate the cells with the corresponding infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells with wash buffer.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the target and normalization protein.
-
Normalize the target signal to the normalization signal and calculate the percent inhibition to determine the cellular IC50.
-
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
-
Animals and Dosing:
-
Male CD-1 mice.
-
Formulate this compound for intravenous (i.v.) and oral (p.o.) administration. A suitable vehicle for oral gavage could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer a single dose of this compound via i.v. injection or p.o. gavage.
-
-
Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma or serum.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, for the quantification of this compound in plasma/serum.
-
Prepare calibration standards and quality control samples by spiking blank plasma/serum with known concentrations of this compound.
-
Extract this compound from the plasma/serum samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Use non-compartmental analysis to determine the pharmacokinetic parameters, including clearance (CL), volume of distribution (Vss), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Calculate the oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SMYD3 and a typical experimental workflow for inhibitor testing.
Caption: SMYD3-mediated activation of the MAPK signaling pathway and its inhibition by this compound.
Caption: A typical workflow for the preclinical evaluation of a SMYD3 inhibitor like this compound.
Conclusion
This compound is a pivotal chemical probe for elucidating the biological functions of SMYD3 and for validating it as a therapeutic target in oncology. Its high potency, selectivity, and favorable pharmacokinetic properties have established it as a benchmark for the development of novel SMYD3 inhibitors. This technical guide provides a comprehensive summary of the key characteristics of this compound, intended to facilitate further research and drug discovery efforts targeting the SMYD3 pathway.
References
The Discovery and Development of EPZ031686: A First-in-Class SMYD3 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EPZ031686 is a potent, selective, and orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine (B10760008) methyltransferase implicated in the proliferation of various cancer cells.[1][2] This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, detailing its biochemical and cellular activity, mechanism of action, pharmacokinetic profile, and the experimental methodologies employed in its characterization.
Introduction: Targeting SMYD3 in Oncology
SMYD3 is a lysine methyltransferase that has been found to be overexpressed in a variety of cancers, including breast, liver, prostate, pancreatic, and lung cancer, with its high expression levels often correlating with a poor clinical prognosis.[1] The catalytic activity of SMYD3 has been shown to be crucial for the proliferation and survival of these cancer cells.[1] SMYD3 has been implicated in the regulation of gene transcription through histone methylation and, more recently, as a direct regulator of the MAPK signaling pathway through the methylation of MAP3K2 (MEKK2).[1] Given its role in oncogenesis, SMYD3 has emerged as a promising therapeutic target. The development of potent and selective small molecule inhibitors is therefore a critical step in validating SMYD3 as a therapeutic target and for developing novel cancer therapies.[1][2]
Discovery of this compound
This compound was identified through a screening of Epizyme's proprietary histone methyltransferase-biased library.[1][2] The initial hit, an oxindole-containing compound, was optimized for potency and drug-like properties, leading to the discovery of this compound.[1]
Biochemical and Cellular Activity
This compound is a highly potent inhibitor of SMYD3 with low nanomolar activity in biochemical assays and double-digit nanomolar activity in cellular assays.[1]
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Ki | Notes |
| SMYD3 | Biochemical | 3 nM[3][4] | 1.1 nM (vs MEKK2), 1.2 nM (vs SAM)[1] | Noncompetitive with respect to both MEKK2 and SAM. |
| SMYD2 | Biochemical | > 50 µM[1] | - | Demonstrates high selectivity over the closely related SMYD2. |
| 16 other HMTs * | Biochemical | > 10 µM[1] | - | No significant inhibition observed. |
*The 16 other histone methyltransferases screened were DOT1L, EHMT1, EHMT2, EZH1, EZH2, NSD1, PRDM9, PRMT3, PRMT6, PRMT7, PRMT8, SETD7, SETDB1, SUV39H1, WHSC1, and WHSC1L1.[1]
Mechanism of Action
Studies to determine the mechanism of action revealed that this compound is a noncompetitive inhibitor with respect to both the substrate (MEKK2) and the cofactor (S-adenosylmethionine, SAM).[1] While crystallographic studies of a related compound suggest binding in the lysine-binding pocket, the noncompetitive inhibition pattern suggests that the inhibitor does not directly compete with the protein substrate for binding.[1] It is hypothesized that the substrate, MEKK2, has significant binding interactions with SMYD3 outside of the active site, and therefore the small molecule inhibitor cannot displace it.[1]
Pharmacokinetic Properties
This compound was evaluated for its pharmacokinetic properties in CD-1 mice, demonstrating good oral bioavailability, making it a suitable tool for in vivo studies.[1][2]
Table 2: Pharmacokinetic Parameters of this compound in Male CD-1 Mice
| Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | Bioavailability (%) |
| i.v. | 1 | 27 ± 3.9 | 2.3 ± 0.29 | 1.7 ± 0.13 | - |
| p.o. | 5 | - | - | - | 53 |
| p.o. | 50 | - | - | - | 48 |
Data are presented as mean ± SD, n=3.[1]
Experimental Protocols
SMYD3 Biochemical Assay
Purpose: To determine the in vitro potency (IC50) of inhibitors against SMYD3.
Methodology:
-
Recombinant human SMYD3 enzyme is incubated with the test compound (e.g., this compound) at varying concentrations.
-
The reaction is initiated by the addition of the substrates: S-adenosyl-L-[methyl-3H]methionine (SAM) and the protein substrate MEKK2.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of radiolabeled methyl group transferred to MEKK2 is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter equation.
Cellular Assay for SMYD3 Inhibition
Purpose: To determine the cellular potency of inhibitors.
Methodology:
-
Cancer cells known to have high SMYD3 expression are seeded in multi-well plates.
-
Cells are treated with the test compound at various concentrations for a specified duration.
-
Cell lysates are prepared, and the levels of trimethylated MEKK2 are measured using a Western blot-based assay (In-Cell Western).[1]
-
IC50 values are determined by quantifying the reduction in trimethylated MEKK2 as a function of inhibitor concentration.
Pharmacokinetic Studies in Mice
Purpose: To evaluate the pharmacokinetic profile of this compound.
Methodology:
-
Male CD-1 mice are administered this compound either intravenously (i.v.) or orally (p.o.) at specified doses.[1]
-
Blood samples are collected at various time points post-administration.
-
The concentration of this compound in the blood is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vss), terminal half-life (t1/2), and oral bioavailability are calculated using noncompartmental analysis.[1]
Signaling Pathway and Experimental Workflow
The discovery and development of this compound followed a structured workflow, from initial screening to in vivo characterization. The targeted signaling pathway involves the SMYD3-mediated methylation of MEKK2, which leads to the activation of downstream MAPK signaling, promoting cell proliferation.
Conclusion
This compound is the first potent and orally bioavailable small molecule inhibitor of SMYD3.[1][2] Its favorable biochemical, cellular, and pharmacokinetic properties make it an invaluable tool for further elucidating the biological functions of SMYD3 and for validating this enzyme as a therapeutic target in oncology.[1] The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working in the field of epigenetics and cancer therapy.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histone Methyltransferase | 2095161-11-6 | Invivochem [invivochem.com]
The Role of EPZ031686 in Inhibiting the Lysine Methyltransferase SMYD3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase implicated in the regulation of gene transcription and signal transduction pathways critical for cell survival in various cancers.[1][2] Its overexpression is associated with a poor clinical prognosis in several cancer types, making it an attractive therapeutic target.[2] EPZ031686 is a potent, selective, and orally bioavailable small molecule inhibitor of SMYD3.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory and pharmacokinetic data, detailed experimental protocols for its characterization, and its impact on SMYD3-mediated signaling pathways.
Mechanism of Action of this compound
This compound exhibits a noncompetitive mechanism of inhibition with respect to both the methyl donor, S-adenosylmethionine (SAM), and the protein substrate, such as MEKK2.[2] This indicates that this compound does not bind to the active site of SMYD3 in a manner that directly competes with either the cofactor or the substrate. Instead, it is believed to bind to a distinct site on the enzyme, inducing a conformational change that prevents the catalytic activity of SMYD3.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and favorable pharmacokinetic properties.
Table 1: In Vitro Potency of this compound against SMYD3
| Assay Type | Substrate | IC50 (nM) | Reference |
| Biochemical Assay | MEKK2 peptide | 3 | [2] |
| Cellular Assay (HEK293T) | FLAG-tagged MEKK2 | 36 | [2] |
Table 2: Mechanism of Action Constants for this compound
| Parameter | Substrate | Value (nM) | Reference |
| Ki | SAM | 1.2 ± 0.1 | [2] |
| Ki | MEKK2 | 1.1 ± 0.1 | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Male CD-1 Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | t½ (h) | AUC (ng·h/mL) | Bioavailability (F%) | Reference |
| Intravenous (i.v.) | 1 | - | 1.7 ± 0.13 | 616 | - | [2] |
| Oral (p.o.) | 5 | 345 | 2.7 | 1479 | 48 ± 5.4 | [2] |
| Oral (p.o.) | 50 | 4693 | 2.2 | 21170 | 69 ± 8.2 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
In Vitro Histone/Protein Methyltransferase (HMT) Assay (Biochemical)
This assay quantifies the enzymatic activity of SMYD3 on a given substrate in a cell-free system.
1. Reagents and Materials:
-
Purified recombinant human SMYD3 protein.
-
Substrate: Recombinant histone H3, H4, or a peptide from a non-histone substrate like MEKK2.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
2x HMT buffer (composition may vary, but a common base is 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 2 mM DTT).
-
P81 phosphocellulose paper.
-
Scintillation counter.
-
Microcentrifuge tubes.
2. Procedure:
-
On ice, prepare a 1.5-mL microcentrifuge tube for each reaction.
-
To each tube, add 10 µL of 2x HMT buffer.
-
Add 1 µL of [³H]-SAM.
-
Add the desired histone or protein substrate to the reaction mixture.
-
To test the inhibitor, add varying concentrations of this compound dissolved in DMSO (ensure the final DMSO concentration is consistent across all reactions and typically ≤1%).
-
Initiate the reaction by adding the purified SMYD3 enzyme. The final reaction volume is typically 20 µL.
-
Incubate the reaction mixture at 30°C for 1 hour.[1]
-
Stop the reaction by spotting 15 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in a large volume of 0.1 M sodium bicarbonate buffer to remove unincorporated [³H]-SAM.
-
Air dry the P81 paper.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular SMYD3 Methylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit SMYD3 activity within a cellular context.[3]
1. Reagents and Materials:
-
HeLa or HEK293T cells.
-
Expression vectors for SMYD3 and a tagged substrate (e.g., HA-tagged MAP3K2).[3]
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-HA tag, anti-trimethyl-K260-MAP3K2, anti-SMYD3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents (gels, transfer membranes, buffers).
2. Procedure:
-
Seed HeLa or HEK293T cells in multi-well plates and allow them to adhere overnight.
-
Co-transfect the cells with expression vectors for SMYD3 and HA-tagged MAP3K2 using a suitable transfection reagent.[3]
-
After 24 hours, treat the transfected cells with varying concentrations of this compound for a specified duration (e.g., 20-24 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-trimethyl-K260-MAP3K2 and anti-HA) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the trimethylated MAP3K2 signal to the total HA-MAP3K2 signal to determine the extent of inhibition.
SMYD3 Signaling Pathways
SMYD3 methylates both histone and non-histone proteins, thereby regulating a variety of cellular processes.[4] Inhibition of SMYD3 by this compound can modulate these signaling pathways.
Key Substrates and Pathways:
-
MAP3K2 (MEKK2): SMYD3-mediated methylation of MAP3K2 at lysine 260 potentiates the activation of the Ras/Raf/MEK/ERK signaling pathway, which is a critical driver of cell proliferation and survival in many cancers.[5]
-
Histone H3 and H4: SMYD3 has been reported to methylate histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5), modifications that are generally associated with transcriptional activation.[4]
-
VEGFR1: Methylation of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) by SMYD3 enhances its kinase activity, promoting angiogenesis.[4]
-
HER2: SMYD3 can methylate the Human Epidermal Growth Factor Receptor 2 (HER2), leading to its activation and downstream signaling.[4]
-
AKT1: Methylation of AKT1 by SMYD3 can contribute to its activation, promoting cell survival and proliferation.[4]
-
RNF113A: SMYD3 methylates the E3 ubiquitin ligase RNF113A, which has been implicated in the response to alkylating chemotherapy in small cell lung cancer.
Experimental Workflow for Inhibitor Characterization
The characterization of a novel SMYD3 inhibitor like this compound typically follows a structured workflow from initial screening to in vivo evaluation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the lysine methyltransferase SMYD3. Its noncompetitive mechanism of action, cellular activity, and oral bioavailability make it an invaluable tool for elucidating the biological functions of SMYD3 in both normal and disease states.[2] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on SMYD3 and related epigenetic targets. Further investigation into the therapeutic potential of SMYD3 inhibition, facilitated by tool compounds like this compound, is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
biochemical and cellular IC50 of EPZ031686
An In-Depth Technical Guide to the Biochemical and Cellular Activity of EPZ031686
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the biochemical and cellular inhibitory activity of this compound, a potent and selective small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3). All quantitative data, experimental methodologies, and relevant biological pathways are presented to facilitate further research and development.
Quantitative Inhibitory Activity
This compound demonstrates high potency against its target, the lysine (B10760008) methyltransferase SMYD3, in both isolated biochemical assays and cellular environments.
Biochemical Potency
This compound is a highly potent inhibitor of SMYD3 enzymatic activity.
| Target | IC50 Value |
| SMYD3 | 3 nM |
Cellular Potency
The compound maintains strong activity in a cellular context, effectively inhibiting SMYD3 in human cells.
| Cell Line | IC50 Value | Substrate |
| HEK-293T | 36 nM | MEKK2 |
Mechanism of Action
This compound acts as a potent and orally active inhibitor of SMYD3.[1][2][3][4][5] Studies have determined its mechanism of action to be noncompetitive with respect to both the methyl donor S-adenosylmethionine (SAM) and the protein substrate, MEKK2.[6] Despite binding in the lysine pocket, it does not directly compete with the macromolecular substrate MEKK2, a phenomenon observed for some active site-directed inhibitors targeting enzymes with large protein substrates.[6] this compound is also highly selective, showing less than 30% inhibition against a panel of 16 other histone methyltransferases when screened at a concentration of 10 μM.[6][7]
Experimental Protocols
The following sections detail the methodologies used to determine the biochemical and cellular IC50 values of this compound.
Biochemical IC50 Assay (Radiometric)
A common method for determining the biochemical potency of methyltransferase inhibitors is a radiometric assay, such as the Scintillation Proximity Assay (SPA), which measures the transfer of a radiolabeled methyl group.
Principle: The assay quantifies the activity of SMYD3 by measuring the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a biotinylated peptide substrate (e.g., a fragment of MEKK2). When the tritiated substrate binds to streptavidin-coated SPA beads, the emitted beta particles stimulate the scintillant in the beads to produce light, which is then detected.
Materials:
-
Recombinant human SMYD3 enzyme
-
Biotinylated peptide substrate (e.g., MEKK2-derived)
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., Tris-HCl, DTT, MgCl₂)
-
Streptavidin-coated SPA beads
-
Microplates (e.g., 384-well)
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.
-
Enzyme Reaction:
-
Add assay buffer, diluted this compound, and SMYD3 enzyme to the microplate wells.
-
Initiate the methyltransferase reaction by adding a mixture of the biotinylated peptide substrate and ³H-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Assay Termination & Detection:
-
Stop the reaction by adding a stop buffer containing unlabeled SAM and EDTA.
-
Add streptavidin-coated SPA beads to each well. The biotinylated and now-radiolabeled substrate will bind to the beads.
-
Incubate the plate to allow for bead settling.
-
-
Data Acquisition: Measure the signal using a microplate scintillation counter.
-
Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter dose-response curve.
Cellular IC50 Assay (In-Cell Western)
The cellular activity of this compound was determined using an In-Cell Western (ICW) assay, which measures the level of a specific protein modification inside fixed cells.[6]
Principle: This immunoassay quantifies the methylation of the endogenous SMYD3 substrate MEKK2 in cells treated with this compound. Cells are grown in microplates, treated with the inhibitor, and then fixed and permeabilized. Two primary antibodies are used: one specific to the methylated form of the substrate and another for total substrate or a housekeeping protein for normalization. Infrared-labeled secondary antibodies allow for simultaneous detection and quantification of both targets.
Materials:
-
HEK-293T cells
-
Cell culture medium and reagents
-
This compound
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody against trimethylated MEKK2
-
Primary antibody for normalization (e.g., total MEKK2 or a housekeeping protein like GAPDH)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Microplates (e.g., 96-well)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed HEK-293T cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours).
-
Fixing and Permeabilization:
-
Remove the treatment medium and wash the cells with PBS.
-
Fix the cells with the fixing solution.
-
Wash the cells and then permeabilize them to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding sites with blocking buffer.
-
Incubate the cells with the two primary antibodies (one for methylated MEKK2, one for normalization) diluted in blocking buffer.
-
Wash the cells to remove unbound primary antibodies.
-
Incubate with the corresponding infrared-labeled secondary antibodies in the dark.
-
-
Data Acquisition: Wash the cells to remove unbound secondary antibodies and scan the plate using an infrared imaging system.
-
Analysis: Quantify the fluorescence intensity for both channels. Normalize the signal from the anti-methyl-MEKK2 antibody to the normalization antibody signal. The IC50 value is calculated by plotting the normalized signal against the inhibitor concentration.
Visualization of Pathways and Workflows
SMYD3 Signaling Pathway
SMYD3 has been shown to directly regulate the MAPK signaling pathway by methylating MAP3K2 (MEKK2), which is critical for mutant KRAS-driven oncogenesis.[6]
Caption: this compound inhibits SMYD3, preventing MEKK2 methylation and downstream MAPK activation.
Biochemical Assay Workflow
Caption: Workflow for a radiometric biochemical IC50 assay.
Cellular Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. This compound | Histone Methyltransferase | 2095161-11-6 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | SMYD3 inhibitor | Probechem Biochemicals [probechem.com]
EPZ031686: A Chemical Probe for Interrogating SMYD3 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of EPZ031686, a potent and selective small molecule inhibitor of the lysine (B10760008) methyltransferase SMYD3. SET and MYND domain-containing protein 3 (SMYD3) is an epigenetic regulator implicated in various cancers, making it a compelling target for therapeutic development.[1][2] this compound has emerged as a critical tool for elucidating the biological functions of SMYD3 and for validating it as a therapeutic target. This document details the biochemical and cellular activity of this compound, its pharmacokinetic profile, and its mechanism of action. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the SMYD3 signaling pathway and experimental workflows to facilitate its use as a chemical probe in both in vitro and in vivo settings.
Introduction to SMYD3 and this compound
SMYD3 is a lysine methyltransferase that has been shown to methylate both histone and non-histone substrates, thereby regulating gene transcription and signal transduction pathways critical for cell survival.[1] Elevated levels of SMYD3 are associated with poor prognosis in a variety of cancers, including breast, liver, prostate, pancreatic, and lung cancer.[1] The catalytic activity of SMYD3 is crucial for its pro-oncogenic role.[1] SMYD3 has been reported to methylate histone H3 at lysine 4 (H3K4), histone H4 at lysine 5 (H4K5), and histone H4 at lysine 20 (H4K20).[3][4] Its non-histone substrates include key signaling proteins such as MAP3K2 (MEKK2), vascular endothelial growth factor receptor 1 (VEGFR1), and HER2.[3][4][5]
This compound is a novel, orally bioavailable oxindole (B195798) sulfonamide that acts as a potent and selective inhibitor of SMYD3.[1][2][6] It was developed by Epizyme from a histone methyltransferase-biased library screening campaign.[1][2] Its favorable pharmacological properties make it a suitable chemical probe for in vitro and in vivo target validation studies.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic parameters.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Description | Reference |
| Biochemical IC50 | 3 nM | Inhibition of SMYD3 methyltransferase activity in a biochemical assay. | [6][7][8][9] |
| Cellular IC50 (HEK293T) | 36 nM | Inhibition of SMYD3-mediated methylation of MEKK2 in HEK293T cells. | [6][7] |
| Ki (vs. SAM) | 1.2 ± 0.1 nM | Inhibition constant, indicating a noncompetitive mechanism with respect to SAM. | [1] |
| Ki (vs. MEKK2) | 1.1 ± 0.1 nM | Inhibition constant, indicating a noncompetitive mechanism with respect to the protein substrate MEKK2. | [1] |
| Selectivity (vs. SMYD2) | > 50 µM | IC50 against the highly homologous methyltransferase SMYD2, demonstrating high selectivity. | [1] |
| Selectivity (vs. 16 HMTs) | < 30% inhibition at 10 µM | Minimal inhibition against a panel of 16 other histone methyltransferases. | [1] |
Table 2: In Vitro ADME and Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Description | Reference |
| Mouse Liver Microsomal Stability | 24 mL/min/kg | Scaled clearance in mouse liver microsomes. | [1] |
| Caco-2 Permeability (Papp A-B) | 0.64 ± 0.20 × 10⁻⁶ cm/s | Apparent permeability in Caco-2 cells, indicating moderate permeability. | [1] |
| Caco-2 Efflux Ratio | 41 | Indicates active efflux. | [1] |
| Mouse Plasma Protein Binding (free fraction) | 0.53 ± 0.12 | Fraction of the compound that is not bound to plasma proteins. | [1] |
| Clearance (CL) (1 mg/kg i.v.) | 27 ± 3.9 mL/min/kg | Systemic clearance after intravenous administration. | [1][10] |
| Volume of Distribution (Vss) (1 mg/kg i.v.) | 2.3 ± 0.29 L/kg | Volume of distribution at steady state. | [1][10] |
| Terminal Half-life (t1/2) (1 mg/kg i.v.) | 1.7 ± 0.13 h | Elimination half-life after intravenous administration. | [1][10] |
| Bioavailability (F) (5 mg/kg p.o.) | 48 ± 5.4% | Oral bioavailability at a 5 mg/kg dose. | [1] |
| Bioavailability (F) (50 mg/kg p.o.) | 69 ± 8.2% | Oral bioavailability at a 50 mg/kg dose. | [1] |
| Cmax (5 mg/kg p.o.) | 345 ng/mL | Maximum plasma concentration after a 5 mg/kg oral dose. | [7] |
| Cmax (50 mg/kg p.o.) | 4693 ng/mL | Maximum plasma concentration after a 50 mg/kg oral dose. | [7] |
Mechanism of Action
This compound exhibits a noncompetitive mechanism of action with respect to both the cofactor S-adenosylmethionine (SAM) and the protein substrate MEKK2.[1] While crystallographic studies show that the compound binds in the lysine-binding pocket of SMYD3, which would suggest a competitive inhibition mechanism with respect to the substrate, the observed noncompetitive kinetics are hypothesized to be due to the substrate, MEKK2, having significant binding interactions with SMYD3 outside of the active site (exosite binding).[1] This strong exosite binding prevents the small molecule inhibitor from displacing the larger protein substrate.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the function of SMYD3 and the activity of this compound.
Biochemical Assay for SMYD3 Activity
This protocol describes a luminometric methyltransferase assay to measure the biochemical potency of this compound.
-
Reagents and Materials:
-
Recombinant full-length human SMYD3 protein
-
MEKK2 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
MTase-Glo™ Methyltransferase Assay kit (Promega)
-
Assay buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 0.01% Tween-20
-
This compound compound dilutions in DMSO
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO vehicle control.
-
Add 2.5 µL of a solution containing SMYD3 enzyme and MEKK2 peptide substrate in assay buffer. The final concentration of SMYD3 is typically in the low nanomolar range, and the MEKK2 peptide concentration should be at or near its Km.
-
Initiate the methyltransferase reaction by adding 5 µL of SAM solution in assay buffer. The final concentration of SAM should be at or near its Km.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the product S-adenosyl-L-homocysteine (SAH) by adding the MTase-Glo™ reagents according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay (In-Cell Western)
This protocol details an In-Cell Western (ICW) assay to measure the inhibition of SMYD3-mediated methylation of its substrate MEKK2 in a cellular context.
-
Reagents and Materials:
-
HEK293T or HeLa cells
-
Plasmids encoding for full-length human SMYD3 and HA-tagged MEKK2
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM reduced-serum medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound compound dilutions in DMSO
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: Odyssey Blocking Buffer or 5% non-fat dry milk in PBS
-
Primary antibodies: Rabbit anti-trimethyl-MEKK2 (K260) and Mouse anti-HA tag
-
Secondary antibodies: IRDye 800CW Goat anti-Rabbit IgG and IRDye 680RD Goat anti-Mouse IgG
-
LI-COR Odyssey Imaging System
-
-
Procedure:
-
Seed HEK293T or HeLa cells in a 96-well plate at a density that will result in 80-90% confluency at the time of analysis.
-
The following day, co-transfect the cells with SMYD3 and HA-MEKK2 plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 4-6 hours, replace the transfection medium with complete growth medium containing serial dilutions of this compound or DMSO vehicle control.
-
Incubate the cells for 20-24 hours at 37°C.[7]
-
Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using a LI-COR Odyssey Imaging System.
-
Quantify the fluorescence intensity for both channels. Normalize the trimethyl-MEKK2 signal to the HA-MEKK2 signal.
-
Calculate the percent inhibition for each compound concentration and determine the cellular IC50 value.
-
Cancer Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., breast, lung, or pancreatic cancer cell lines with known SMYD3 expression)
-
Complete growth medium
-
This compound compound dilutions in DMSO
-
96-well clear plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader capable of measuring luminescence or absorbance/fluorescence
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in complete growth medium.
-
Allow the cells to attach overnight.
-
The next day, treat the cells with serial dilutions of this compound or DMSO vehicle control.
-
Incubate the plates for 3-7 days at 37°C.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percent inhibition of proliferation for each compound concentration relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest grown in culture
-
Matrigel or other appropriate vehicle for cell injection
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Anesthesia
-
-
Procedure:
-
Subcutaneously implant cancer cells (e.g., 5-10 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control orally (p.o.) once or twice daily at the desired dose(s).
-
Measure tumor volume using calipers (Volume = (length x width²)/2) two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the SMYD3 signaling pathway, the experimental workflow for evaluating this compound, and the logical relationship of its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 3. The SMYD3-MAP3K2 signaling axis promotes tumor aggressiveness and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomol.com [biomol.com]
An In-Depth Technical Guide on the In Vivo Bioavailability and Pharmacokinetics of EPZ031686
EPZ031686 is a potent and orally active small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine (B10760008) methyltransferase implicated in various cancers.[1][2][3][4] Its favorable pharmacokinetic profile makes it a valuable tool for in vivo studies aimed at validating SMYD3 as a therapeutic target.[1][2][3][4] This guide provides a comprehensive overview of the in vivo bioavailability and pharmacokinetics of this compound, based on available preclinical data.
Pharmacokinetic Profile of this compound in CD-1 Mice
Pharmacokinetic studies in male CD-1 mice have demonstrated that this compound possesses good oral bioavailability.[1][5] The compound was administered both intravenously (i.v.) and orally (p.o.) to assess its pharmacokinetic parameters.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in male CD-1 mice following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Bolus Administration
| Parameter | Value (Mean ± SD, n=3) |
| Dose (mg/kg) | 1 |
| CL (mL/min/kg) | 27 ± 3.9 |
| Vss (L/kg) | 2.3 ± 0.29 |
| t1/2 (h) | 1.7 ± 0.13 |
| AUC0-last (ng·h/mL) | 603 |
| AUCinf_obs (ng·h/mL) | 616 |
Data sourced from Mitchell et al., 2015.[1]
Table 2: Pharmacokinetic Parameters of this compound Following Oral Gavage Administration
| Parameter | 5 mg/kg (Mean ± SD, n=3) | 50 mg/kg (Mean ± SD, n=3) |
| Cmax (ng/mL) | 345 | 4693 |
| Tmax (h) | 0.89 | 1.3 |
| t1/2 (h) | 2.7 | 2.2 |
| AUC0-last (ng·h/mL) | 1281 | 21158 |
| AUCinf_obs (ng·h/mL) | 1479 | 21170 |
| Bioavailability (F) | 48 ± 5.4% | 69 ± 8.2% |
Data sourced from Mitchell et al., 2015.[1]
Following oral administration, both the maximum plasma concentration (Cmax) and the area under the curve (AUC) of this compound increased in a manner slightly greater than dose-proportional between the 5 and 50 mg/kg doses.[1] This suggests a potential saturation of intestinal efflux mechanisms at higher doses.[1] The oral bioavailability was determined to be 48% at 5 mg/kg and increased to 69% at 50 mg/kg.[1] Notably, for the 50 mg/kg oral dose, the unbound blood concentration of this compound remained above its in vitro IC50 value for SMYD3 for over 12 hours.[1]
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic studies of this compound.
In Vivo Pharmacokinetic Study in CD-1 Mice
-
Animal Model: Male CD-1 mice were used for the pharmacokinetic studies.[1][5]
-
Administration:
-
Formulation: While the exact formulation for the in vivo studies is not specified in the primary source, several suitable vehicle formulations for this compound have been described, including solutions containing DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[5][6]
-
Sample Collection: Blood samples were collected at various time points post-administration.[1]
-
Analysis: The concentration of this compound in the blood samples was determined, and the pharmacokinetic parameters were calculated using noncompartmental analysis.[1] No significant partitioning of the compound between blood and plasma was observed.[1]
In Vitro ADME Assays
To complement the in vivo data, several in vitro absorption, distribution, metabolism, and excretion (ADME) assays were conducted.
-
Metabolic Stability: The metabolic stability of this compound was assessed in mouse liver microsomal incubations. The compound exhibited a mean scaled clearance of 24 mL/min/kg.[1]
-
Permeability: Caco-2 cell permeability assays were performed to evaluate the potential for intestinal absorption. This compound showed an apical-to-basolateral apparent permeability (Papp) of 0.64 ± 0.20 × 10–6 cm/s.[1] The compound was also identified as a substrate for active efflux, with an efflux ratio of 41 in Caco-2 cells.[1]
-
Plasma Protein Binding: The fraction of this compound unbound in mouse plasma was determined to be 0.53 ± 0.12.[1]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the workflow of its pharmacokinetic analysis.
Caption: Mechanism of this compound as a SMYD3 inhibitor.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Histone Methyltransferase | 2095161-11-6 | Invivochem [invivochem.com]
Methodological & Application
Application Notes and Protocols for EPZ031686 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ031686 is a potent and orally bioavailable small-molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase.[1][2] SMYD3 has been implicated in the development of various cancers due to its role in regulating gene transcription and signal transduction pathways crucial for cell survival.[1] this compound offers a valuable tool for investigating the biological functions of SMYD3 and for potential therapeutic development. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, preparation, and application in various cellular assays.
Mechanism of Action
This compound is a highly potent inhibitor of SMYD3 with a biochemical IC50 of 3 nM.[3][4] In a cellular context, it has demonstrated an IC50 of 36 nM for the inhibition of MEKK2 methylation in an HEK293T overexpression system.[3] The mechanism of action for this compound is noncompetitive with respect to both the methyl donor S-adenosylmethionine (SAM) and the substrate, MEKK2.[5] By inhibiting SMYD3, this compound can modulate the methylation of SMYD3 targets, which include histone proteins and non-histone proteins like MEKK2, a component of the mitogen-activated protein kinase (MAPK) signaling pathway.[5]
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 3 nM | Purified SMYD3 enzyme | [3][4] |
| Cellular IC50 (MEKK2 methylation) | 36 nM | HEK293T (overexpression) | [3] |
| Effect on Senescence | 20 µM reverses Ang II-induced senescence | Rat Aortic Endothelial Cells (RAECs) | [3] |
Note on Anti-Proliferative Effects: While SMYD3 has been implicated in cancer cell proliferation, a comprehensive study screening over 240 cancer cell lines found that potent and selective SMYD3 inhibitors, including compounds from the same chemical series as this compound, did not exhibit significant anti-proliferative activity.[6] Researchers should consider this when designing experiments aimed at assessing the impact of this compound on cancer cell viability.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.91 mg of this compound (Molecular Weight: 591.09 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Cell Culture Treatment
Protocol:
-
Culture cells of interest to the desired confluency in appropriate cell culture medium.
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including vehicle control) and is typically kept below 0.1% (v/v) to minimize solvent-induced toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Western Blot Analysis of SMYD3 Target Methylation
This protocol is designed to assess the ability of this compound to inhibit the methylation of a known SMYD3 substrate, such as MEKK2, in a cellular context.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-methyl-MEKK2 (if available), anti-total MEKK2, anti-SMYD3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate and the total substrate overnight at 4°C. Also, probe for SMYD3 to confirm its expression and a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of substrate methylation.
Cell Viability/Proliferation Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cells treated with this compound or vehicle control
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: SMYD3 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. d-nb.info [d-nb.info]
- 6. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Studies with EPZ031686
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ031686 is a potent and selective small molecule inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain-containing protein 3) with an IC50 of 3 nM.[1] Due to its good oral bioavailability in mice, this compound is a valuable tool for in vivo studies aimed at validating the therapeutic potential of SMYD3 inhibition in various disease models, particularly in oncology.[2][3] These application notes provide detailed protocols for the formulation and administration of this compound for in vivo mouse studies, based on available preclinical data. While specific in vivo efficacy data for this compound has not been detailed in available literature, this guide offers a comprehensive framework for conducting such studies.
Introduction
SMYD3 is a lysine (B10760008) methyltransferase that has been implicated in the development and progression of a range of cancers, including breast, liver, prostate, pancreatic, and lung cancer.[2] It regulates the transcription of genes involved in cell survival and proliferation. The catalytic activity of SMYD3 has been shown to be critical for its pro-oncogenic role, making it an attractive target for therapeutic intervention. This compound has emerged as a first-in-class, orally bioavailable SMYD3 inhibitor suitable for in vivo target validation studies.[2]
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₃₄ClF₃N₄O₄S |
| Molecular Weight | 591.09 g/mol |
| Appearance | Solid |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years |
In Vitro Activity
| Assay Type | IC50 (nM) | Cell Line |
| Biochemical Assay | 3 | - |
| Cell-Based Assay | 36 | HEK293T |
Pharmacokinetic Parameters in CD-1 Mice
The following tables summarize the pharmacokinetic parameters of this compound in male CD-1 mice following intravenous (i.v.) and oral (p.o.) administration.[2]
Intravenous Administration (1 mg/kg)
| Parameter | Value |
| CL (mL/min/kg) | 27 ± 3.9 |
| Vss (L/kg) | 2.3 ± 0.29 |
| t1/2 (h) | 1.7 ± 0.13 |
Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F) |
| 5 | 345 | 0.89 | 1479 | 48% |
| 50 | 4693 | 1.3 | 21170 | 69% |
Experimental Protocols
Formulation of this compound for Oral Gavage
This compound is a hydrophobic compound and requires a suitable vehicle for oral administration in mice. Several formulations can be prepared to achieve a clear solution or a fine suspension.
Protocol 1: PEG300, Tween-80, and Saline Formulation
This protocol yields a clear solution suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 17.5 mg/mL).
-
To prepare a 1 mg/mL working solution, take the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO stock, typically in a ratio of 1:4 (DMSO:PEG300). Mix thoroughly.
-
Add Tween-80 to the solution, typically to a final concentration of 5%. Mix until the solution is clear.
-
Add sterile saline to reach the final desired volume. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Protocol 2: SBE-β-CD in Saline Formulation
This protocol also provides a clear solution and is an alternative to the PEG300-based formulation.
Materials:
-
This compound powder
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 17.5 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
To prepare the final dosing solution, add the this compound DMSO stock to the 20% SBE-β-CD solution. A common final vehicle composition is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
In Vivo Efficacy Study in a Xenograft Mouse Model (General Protocol)
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are suitable for establishing xenograft tumors.
Tumor Cell Implantation:
-
Select a cancer cell line known to have high SMYD3 expression.
-
Harvest cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.
Treatment Protocol:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or the vehicle control via oral gavage. A potential starting dose could be 50 mg/kg, administered once or twice daily. The exact dosing regimen should be optimized based on tolerability and efficacy.
-
Continue treatment for a specified period (e.g., 21-28 days).
-
Monitor animal body weight and overall health throughout the study.
Endpoint Analysis:
-
Measure tumor volume 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI).
-
Tumor samples can be processed for pharmacodynamic marker analysis (e.g., Western blot for SMYD3 target proteins) or histological examination.
Visualizations
Signaling Pathway of SMYD3
Caption: SMYD3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Small-molecule inhibitors of lysine methyltransferases SMYD2 and SMYD3: current trends. | Semantic Scholar [semanticscholar.org]
- 2. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Recommended Solvents for Dissolving EPZ031686
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and solvent recommendations for the dissolution of EPZ031686, a potent and orally bioavailable inhibitor of SMYD3 (SET and MYND domain-containing protein 3) with an IC50 of 3 nM.[1][2][3] Proper dissolution and formulation are critical for accurate and reproducible results in both in vitro and in vivo studies.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound in various solvent systems are summarized below for easy reference and comparison.
Table 1: In Vitro Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 35 | 59.21 | Ultrasonic warming and heating to 60°C are recommended to aid dissolution.[4][5] Use of newly opened, non-hygroscopic DMSO is advised.[4] |
Table 2: In Vivo Formulations
| Formulation Components | Achieved Concentration (mg/mL) | Molar Concentration (mM) | Solution Type |
| 10% DMSO + 90% Corn Oil | ≥ 1.75 | ≥ 2.96 | Clear Solution |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1.75 | ≥ 2.96 | Clear Solution |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.75 | ≥ 2.96 | Clear Solution |
| 30% PEG300 + 70% (20% SBE-β-CD in Saline) | 10 | 16.92 | Suspension |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for experimental use.
Protocol 1: Preparation of In Vitro Stock Solution (DMSO)
This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO, suitable for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/low-hygroscopicity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to achieve a concentration of 35 mg/mL.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
To aid dissolution, place the vial in an ultrasonic bath for 10-15 minutes.[4][6]
-
If the compound is not fully dissolved, heat the solution to 60°C in a water bath or on a heat block for 5-10 minutes, with intermittent vortexing.[4][5]
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[4]
Protocol 2: Preparation of In Vivo Formulations
The following protocols describe the preparation of various formulations suitable for oral gavage (p.o.) or other in vivo administration routes in animal models, such as CD-1 mice.[1][2] It is crucial to add the solvents sequentially as listed.
Formulation A: 10% DMSO + 90% Corn Oil (Clear Solution)
-
Prepare a stock solution of this compound in DMSO (e.g., 17.5 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil to the tube.
-
Vortex thoroughly until a clear, homogenous solution is formed.[1][4]
Formulation B: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (Clear Solution)
-
Prepare a stock solution of this compound in DMSO (e.g., 17.5 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline and mix until a clear, homogenous solution is achieved.[1][4]
Formulation C: 10% DMSO + 90% (20% SBE-β-CD in Saline) (Clear Solution)
-
First, prepare the 20% SBE-β-CD in saline solution by dissolving 2 g of SBE-β-CD in 10 mL of saline.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 17.5 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
Formulation D: 30% PEG300 + 70% (20% SBE-β-CD in Saline) (Suspension)
-
Prepare the 20% SBE-β-CD in saline solution as described in Formulation C.
-
Weigh the required amount of this compound.
-
Sequentially add 30% PEG300 and 70% of the 20% SBE-β-CD in saline solution.
-
Use sonication and warming to aid in the formation of a uniform suspension.[1][4]
Visualizations
Experimental Workflow: Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Role of SMYD3 in Cancer
This compound is a selective inhibitor of the SMYD3 methyltransferase. SMYD3 has been implicated in various cancers by methylating target proteins, leading to the activation of signaling pathways that promote cell survival and proliferation.[2][7]
Caption: this compound inhibits SMYD3-mediated signaling.
References
- 1. This compound | Histone Methyltransferase | 2095161-11-6 | Invivochem [invivochem.com]
- 2. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for EPZ031686 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of EPZ031686, a potent and orally bioavailable small molecule inhibitor of the lysine (B10760008) methyltransferase SMYD3, in preclinical animal models. This document outlines the mechanism of action, pharmacokinetic profile, formulation procedures, and detailed experimental protocols for in vivo efficacy studies and target engagement assessment.
Mechanism of Action
This compound is a selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase implicated in the development and progression of various cancers.[1] SMYD3 has been shown to methylate both histone and non-histone proteins, influencing gene transcription and signal transduction pathways critical for cancer cell proliferation and survival.[1] One of the key non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2). SMYD3-mediated methylation of MAP3K2 enhances the activation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a crucial driver of oncogenesis in many tumors.[1] By inhibiting SMYD3, this compound blocks the methylation of MAP3K2, leading to the suppression of the MAPK pathway and subsequent inhibition of tumor growth.
Signaling Pathway
Caption: SMYD3 signaling pathways in the nucleus and cytoplasm.
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties in mice, demonstrating good oral bioavailability.[1] This makes it a suitable tool compound for in vivo studies requiring systemic administration.
Table 1: Pharmacokinetic Parameters of this compound in Male CD-1 Mice [1]
| Parameter | 1 mg/kg Intravenous (i.v.) | 5 mg/kg Oral (p.o.) | 50 mg/kg Oral (p.o.) |
| Clearance (CL) (mL/min/kg) | 27 ± 3.9 | - | - |
| Volume of Distribution (Vss) (L/kg) | 2.3 ± 0.29 | - | - |
| Terminal Half-life (t1/2) (h) | 1.7 ± 0.13 | 2.7 ± 0.89 | 2.2 ± 1.3 |
| Maximum Concentration (Cmax) (ng/mL) | - | 345 | 4693 |
| Time to Cmax (Tmax) (h) | - | 0.89 | 1.3 |
| Area Under the Curve (AUC0-last) (ng·h/mL) | 603 | 1281 | 21158 |
| Oral Bioavailability (F) (%) | - | 48 ± 5.4 | 69 ± 8.2 |
Data are presented as mean ± standard deviation (n=3).
In Vivo Efficacy
Limited data from a preclinical study in a small cell lung cancer (SCLC) patient-derived xenograft (PDX) model has been reported.
Table 2: In Vivo Efficacy of this compound in a SCLC PDX Model
| Animal Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Reference |
| NSG Mice | Small Cell Lung Cancer (SCLC) | This compound in combination with Cyclophosphamide (CP) | Not specified | Combination treatment showed enhanced anti-tumor efficacy compared to single agents. | (Not explicitly stated in provided search results, inferred from context) |
Experimental Protocols
Formulation for Oral Gavage Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution: Accurately weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Gentle warming and vortexing can aid in dissolution.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Prepare the dosing solution: Add the this compound stock solution to the vehicle to achieve the final desired concentration for dosing. For example, to prepare a 2 mg/mL dosing solution, add 1 part of the 20 mg/mL stock solution to 9 parts of the vehicle.
-
Ensure homogeneity: Vortex the final dosing solution thoroughly to ensure a uniform suspension. If precipitation occurs, sonication can be used to aid in resuspension.
-
Administration: Administer the prepared formulation to mice via oral gavage at the desired dosage volume (typically 5-10 mL/kg body weight). It is recommended to prepare the dosing solution fresh daily.
In Vivo Target Engagement Assay: Western Blot for MAP3K2 Methylation
This protocol outlines the procedure for assessing the in vivo inhibition of SMYD3 by measuring the methylation of its substrate, MAP3K2, in tumor tissue lysates.
Materials:
-
Tumor tissue samples from treated and control animals
-
Liquid nitrogen
-
Mortar and pestle
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-pan-methyl-lysine antibody
-
Anti-MAP3K2 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Lysis:
-
Flash-freeze harvested tumor tissues in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a microcentrifuge tube containing ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Immunoprecipitation (IP) of MAP3K2:
-
Incubate a defined amount of protein lysate (e.g., 500 µg) with an anti-MAP3K2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads several times with cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-pan-methyl-lysine primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using an ECL substrate and capture the signal with an imaging system.
-
-
Analysis:
-
To confirm equal loading of immunoprecipitated MAP3K2, the membrane can be stripped and re-probed with the anti-MAP3K2 antibody.
-
Quantify the band intensities to determine the relative levels of methylated MAP3K2 in the treated versus control groups. A decrease in the pan-methyl-lysine signal in the this compound-treated samples indicates target engagement.
-
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
References
Application of EPZ031686 in Studying KRAS-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS oncogene are among the most common drivers of human cancers, including lung, colorectal, and pancreatic adenocarcinomas. For decades, direct targeting of mutant KRAS was considered an insurmountable challenge. This has led to the exploration of alternative therapeutic strategies, including the inhibition of downstream effector pathways and co-dependent enzymes. One such emerging target is the SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in the regulation of oncogenic signaling pathways. EPZ031686 is a potent and orally bioavailable small molecule inhibitor of SMYD3, making it a valuable tool for investigating the role of this enzyme in KRAS-driven malignancies.
SMYD3 has been identified as a critical mediator of tumorigenesis induced by KRAS mutations. The catalytic activity of SMYD3 is essential for the transformation driven by oncogenic KRAS in pancreatic and lung cancer models. The primary mechanism involves the SMYD3-mediated methylation of MAP3K2 (also known as MEKK2), a kinase upstream of the MAPK/ERK signaling cascade. This methylation event enhances MAPK pathway activation, a key downstream effector pathway of KRAS. Therefore, inhibition of SMYD3 with this compound presents a rational approach to suppress KRAS-driven oncogenesis.
These application notes provide an overview of the use of this compound in the context of KRAS-driven cancers, including its mechanism of action, quantitative data on its activity, and detailed protocols for key in vitro experiments.
Data Presentation
While direct comparative data of this compound across a panel of KRAS-mutant versus KRAS-wildtype cell lines is not extensively available in the public domain, the following tables summarize the known biochemical and cellular potency of this compound and the effects of other SMYD3 inhibitors on cancer cell lines, which can serve as a reference for designing experiments.
Table 1: Biochemical and Cellular Activity of this compound
| Target | Assay Type | IC50 | Cell Line | Substrate | Reference |
| SMYD3 | Biochemical | 3 nM | - | - | [1][2] |
| SMYD3 | Cellular | 36 nM | HEK-293T | FLAG-tagged MEKK2 | [1] |
Table 2: Anti-proliferative Effects of SMYD3 Inhibitor BCI-121 in Colorectal Cancer (CRC) Cell Lines
| Cell Line | SMYD3 Expression | Effect of BCI-121 (100 µM) on Proliferation |
| HT29 | High | 46% reduction at 72h[3] |
| HCT116 | High | 54% reduction at 72h[3] |
| SW480 | High | Significant Inhibition |
| Caco-2 | High | Significant Inhibition |
| LoVo | High | Significant Inhibition |
| LS174T | Low | No significant effect |
| DLD-1 | Low | No significant effect |
Note: BCI-121 is another SMYD3 inhibitor. This data suggests that the anti-proliferative effect of SMYD3 inhibition correlates with the level of SMYD3 expression.
Signaling Pathways and Experimental Workflows
KRAS-SMYD3 Signaling Pathway
Oncogenic KRAS mutations lead to a constitutively active state of the KRAS protein, which in turn activates downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway. SMYD3 plays a crucial role in potentiating this pathway. Activated KRAS signaling upregulates SMYD3 expression. SMYD3 then methylates MAP3K2, leading to sustained activation of the MAPK cascade, which promotes cell proliferation, survival, and tumorigenesis. This compound, by inhibiting SMYD3, breaks this feedback loop and reduces the oncogenic output of the KRAS pathway.
Experimental Workflow: Assessing this compound Efficacy
A typical workflow to evaluate the efficacy of this compound in KRAS-driven cancer cells involves a series of in vitro assays to measure its impact on cell viability, downstream signaling, and target engagement.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRAS-mutant and KRAS-wildtype cancer cell lines.
Materials:
-
KRAS-mutant (e.g., HCT116, HT29) and KRAS-wildtype (e.g., NCM460) cell lines
-
Appropriate cell culture medium (e.g., DMEM, McCoy's 5A) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Western Blot Analysis for pERK Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of ERK, a key downstream marker of KRAS/MAPK pathway activation.
Materials:
-
KRAS-mutant cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total ERK and β-actin to ensure equal loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pERK signal to total ERK and the loading control.
-
Conclusion
This compound is a valuable chemical probe for elucidating the role of SMYD3 in the context of KRAS-driven cancers. Its ability to inhibit SMYD3 methyltransferase activity provides a tool to dissect the downstream consequences on the MAPK signaling pathway and to explore a potential therapeutic vulnerability in these difficult-to-treat malignancies. The protocols provided herein offer a framework for researchers to begin their investigations into the application of this compound. Further studies are warranted to establish a comprehensive profile of this compound's efficacy across a broader range of KRAS-mutant models and to explore its potential in combination with other targeted therapies.
References
Application Notes and Protocols for Investigating MAP3K2 Signaling Pathways Using EPZ031686
For Research Use Only.
Introduction
EPZ031686 is a potent and selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase.[1][2][3] SMYD3 has been implicated in the regulation of various cellular processes, including gene transcription and signal transduction, and its overexpression is associated with numerous cancers.[1][4] One of the key non-histone targets of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2.[4][5][6]
SMYD3-mediated methylation of MAP3K2 on lysine 260 is a critical event that enhances the activation of the downstream MAP kinase (MAPK) signaling cascade, including the Ras/Raf/MEK/ERK pathway.[4][5][6] This methylation prevents the binding of the protein phosphatase 2A (PP2A), a negative regulator, to MAP3K2, leading to sustained kinase activity and promoting oncogenic signaling.[5][6]
This compound provides a powerful chemical tool to dissect the role of SMYD3-mediated MAP3K2 signaling in normal physiology and disease. By inhibiting SMYD3, this compound blocks the methylation of MAP3K2, thereby attenuating downstream MAPK pathway activation. These application notes provide detailed protocols for utilizing this compound to investigate the SMYD3-MAP3K2 signaling axis.
Mechanism of Action
This compound is a noncompetitive inhibitor with respect to both the methyl donor S-adenosylmethionine (SAM) and the protein substrate MAP3K2.[1] This indicates that this compound does not compete with either SAM or MAP3K2 for binding to the active site of SMYD3, but rather binds to a distinct site on the enzyme to inhibit its catalytic activity.
Quantitative Data
The following tables summarize the key quantitative metrics for this compound, providing a reference for experimental design.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Ki | Mechanism of Action (vs. Substrate) | Reference |
| SMYD3 | Biochemical | 3 nM | 1.1 nM (vs. MEKK2) | Noncompetitive | [1][2] |
| 1.2 nM (vs. SAM) | Noncompetitive | [1] | |||
| SMYD2 | Biochemical | >50 µM | Not Reported | Not Applicable | [1] |
| 16 other Histone Methyltransferases | Biochemical Panel | >10 µM | Not Reported | Not Applicable | [1] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | IC50 | Reference |
| Trimethyl MEKK2 in-Cell Western | Not Specified | 36 nM | [2] |
| Cell Proliferation | Various SCLC cell lines (in combination with alkylating agents) | Not directly reported, but sensitizes cells to chemotherapy | [7] |
Signaling Pathway Diagram
The following diagram illustrates the role of SMYD3 in the MAP3K2 signaling pathway and the mechanism of inhibition by this compound.
Caption: SMYD3-MAP3K2 signaling pathway and inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for using this compound to study MAP3K2 signaling. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Biochemical SMYD3 Methyltransferase Assay
This assay directly measures the enzymatic activity of SMYD3 and the inhibitory effect of this compound in a purified system.
Workflow Diagram:
Caption: Workflow for a biochemical SMYD3 methyltransferase assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound in assay buffer to the desired concentrations.
-
Reconstitute purified, active SMYD3 enzyme and recombinant MAP3K2 protein substrate in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).
-
Prepare a solution of S-adenosylmethionine (SAM) in assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well assay plate, add the assay buffer, diluted this compound or vehicle (DMSO), and SMYD3 enzyme.
-
Add the MAP3K2 substrate to all wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding SAM to all wells.
-
Incubate the plate at 30°C for 1-2 hours with gentle shaking.
-
-
Detection:
-
The method of detection will depend on the assay format. For a non-radioactive format, an antibody-based detection method such as an ELISA or a homogeneous assay format (e.g., AlphaLISA) can be used.
-
For an ELISA-based readout, coat a high-binding plate with the MAP3K2 substrate. After the enzymatic reaction, transfer the reaction mixture to the coated plate. Detect the methylated MAP3K2 using a primary antibody specific for methylated lysine, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis:
-
Read the plate using a suitable plate reader.
-
Subtract the background signal (no enzyme control) from all data points.
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In-Cell Western Assay for MAP3K2 Methylation
This assay quantifies the level of MAP3K2 methylation within cells, providing a direct measure of SMYD3 activity in a cellular context.
Workflow Diagram:
Caption: Workflow for an In-Cell Western assay.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with known Ras mutation) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 24 to 48 hours.
-
-
Fixation and Permeabilization:
-
Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells with PBS containing 0.1% Tween-20 (PBS-T).
-
Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate the cells overnight at 4°C with primary antibodies diluted in blocking buffer. Use an antibody specific for methylated MAP3K2 and a normalization antibody (e.g., anti-tubulin or anti-GAPDH).
-
Wash the plate extensively with PBS-T.
-
Incubate with the appropriate species-specific, fluorophore-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the plate with PBS-T and then with PBS to remove residual detergent.
-
Scan the dry plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both channels. Normalize the signal from the anti-methyl-MAP3K2 antibody to the signal from the normalization antibody.
-
Plot the normalized signal versus the log concentration of this compound to determine the cellular IC50.
-
Cellular Proliferation Assay
This assay assesses the effect of inhibiting the SMYD3-MAP3K2 pathway on cancer cell proliferation.
Workflow Diagram:
Caption: Workflow for a cell proliferation assay.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well, clear-bottom, white-walled plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Viability Assessment (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for elucidating the biological functions of the SMYD3-MAP3K2 signaling axis. The protocols provided here offer a comprehensive framework for characterizing the biochemical and cellular effects of this inhibitor, enabling researchers to investigate the role of this pathway in cancer and other diseases.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. (PDF) SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer (2014) | Pawel K. Mazur | 374 Citations [scispace.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for EPZ031686 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. Emerging research has identified the epigenetic regulator, SET and MYND domain-containing protein 3 (SMYD3), as a potential therapeutic target in pancreatic cancer. SMYD3 is a lysine (B10760008) methyltransferase that has been shown to be upregulated in pancreatic cancer tissues and plays a crucial role in tumor cell proliferation, migration, and invasion.[1] In pancreatic cancer, SMYD3 has been implicated in potentiating the oncogenic KRAS signaling pathway, a key driver of this disease. EPZ031686 is a potent and orally bioavailable small molecule inhibitor of SMYD3 with a reported IC50 of 3 nM against the enzyme. These application notes provide a detailed, projected experimental design for evaluating the efficacy of this compound in pancreatic cancer cell lines.
Disclaimer: There is currently no publicly available data on the specific effects of this compound on pancreatic cancer cell lines. The following protocols and data tables are provided as a theoretical framework for researchers to design their own experiments based on the known role of SMYD3 in pancreatic cancer and established methodologies for similar compounds.
SMYD3 Signaling Pathway in Pancreatic Cancer
In pancreatic cancer, particularly in the context of oncogenic KRAS mutations, SMYD3 is understood to function primarily in the cytoplasm. It methylates and activates MAP3K2 (also known as MEKK2), a kinase upstream of the MEK/ERK signaling cascade. This activation potentiates the KRAS/RAF/MEK/ERK pathway, which is critical for driving cell proliferation, survival, and invasion in pancreatic cancer. The following diagram illustrates this proposed pathway.
Caption: Proposed cytoplasmic signaling pathway of SMYD3 in KRAS-driven pancreatic cancer.
Experimental Workflow
A systematic approach is necessary to evaluate the preclinical efficacy of this compound in pancreatic cancer cell lines. The following workflow outlines the key experimental stages, from initial cell line selection to more detailed mechanistic studies.
Caption: A logical workflow for the preclinical assessment of this compound in pancreatic cancer cell lines.
Data Presentation
Table 1: SMYD3 Expression in Pancreatic Cancer Cell Lines
Prior to initiating treatment studies, it is crucial to characterize the expression levels of SMYD3 in the selected pancreatic cancer cell lines. This can be achieved through Western blotting or qRT-PCR.
| Cell Line | SMYD3 Protein Expression (relative to control) | SMYD3 mRNA Expression (relative to control) | KRAS Mutation Status |
| SW1990 | Data to be determined | Data to be determined | G12D |
| PANC-1 | Data to be determined | Data to be determined | G12D |
| MiaPaCa-2 | Data to be determined | Data to be determined | G12C |
| BxPC-3 | Data to be determined | Data to be determined | Wild-Type |
| Other(s) | Data to be determined | Data to be determined | To be determined |
Table 2: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of this compound. This data will be generated from cell viability assays.
| Cell Line | Treatment Duration (hours) | IC50 of this compound (µM) |
| SW1990 | 72 | Data to be determined |
| PANC-1 | 72 | Data to be determined |
| MiaPaCa-2 | 72 | Data to be determined |
| BxPC-3 | 72 | Data to be determined |
Table 3: Effect of this compound on Apoptosis in Pancreatic Cancer Cell Lines
Apoptosis assays will quantify the induction of programmed cell death following treatment with this compound.
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| SW1990 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined | |
| PANC-1 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 4: Effect of this compound on Cell Cycle Distribution
Cell cycle analysis will determine if this compound induces cell cycle arrest.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| SW1990 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined | |
| PANC-1 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines such as SW1990, PANC-1, and MiaPaCa-2.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against SMYD3, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities to determine the relative protein expression levels.
References
Application Notes and Protocols for EPZ031686 Treatment in Hepatocellular Carcinoma Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
EPZ031686 is a potent and orally bioavailable small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3).[1] SMYD3 is a histone methyltransferase that is overexpressed in various cancers, including hepatocellular carcinoma (HCC), where it plays a crucial role in cell proliferation and survival.[2][3][4] Inhibition of SMYD3 has emerged as a promising therapeutic strategy for HCC. These application notes provide a summary of the preclinical data on this compound and detailed protocols for its evaluation in HCC models.
Mechanism of Action
This compound targets the catalytic activity of SMYD3, a lysine (B10760008) methyltransferase. SMYD3 has been shown to methylate histone H3 at lysine 4 (H3K4), a mark associated with transcriptional activation. More recently, SMYD3 has been identified to methylate non-histone proteins, including MAP3K2, which leads to the activation of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in HCC and is a key driver of tumor cell proliferation and survival. By inhibiting SMYD3, this compound is expected to suppress the MAPK/ERK pathway, leading to reduced cancer cell growth.
Data Presentation
In Vitro Efficacy of this compound and Other SMYD3 Inhibitors
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| This compound | Biochemical Assay | - | 3 nM | [1] |
| This compound | Cellular Assay | HEK293T | 36 nM | [1] |
| BCI-121 | Cell Viability | HT29 (Colon) | ~50 µM (at 72h) | [5] |
| BCI-121 | Cell Viability | HCT116 (Colon) | ~45 µM (at 72h) | [5] |
| ZYZ384 | Cell Viability | HepG2 (HCC) | 5.23 µM |
Note: Specific IC50 values for this compound in HCC cell lines are not yet publicly available. However, studies have shown that this compound reduces the viability of HCC cell lines such as LM3 and SK-HEP-1 in a concentration-dependent manner.
In Vivo Efficacy of SMYD3 Inhibition in HCC Xenograft Models
| Treatment | Animal Model | HCC Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| SMYD3-ASO | NSG Mice | HuH7, HLF, SNU398 | 50 mg/kg, i.p., twice weekly | Significant reduction in tumor volume | [6] |
| BCI-121 | Mouse Xenograft | HuH7 | Not specified | Tumor growth inhibition observed | [2] |
Note: In vivo efficacy data for this compound in HCC models is not yet published. The table presents data from other SMYD3 inhibitors to demonstrate the potential of this therapeutic approach.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in HCC cell lines.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, Hep3B, PLC/PRF5)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete growth medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of MAPK/ERK Pathway
This protocol is to assess the effect of this compound on the phosphorylation of ERK in HCC cells.
Materials:
-
HCC cells
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Seed HCC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total ERK and a loading control like GAPDH.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
HCC cell line (e.g., Huh7, HepG2)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture HCC cells and harvest them during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Start treatment when the average tumor volume reaches approximately 100-150 mm³.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose (e.g., 50 mg/kg, daily) and the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Conclusion
This compound is a promising SMYD3 inhibitor with demonstrated in vitro activity against cancer cells. The provided protocols offer a framework for the comprehensive evaluation of this compound in hepatocellular carcinoma models. Further studies are warranted to establish its in vivo efficacy and to determine its potential as a novel therapeutic agent for HCC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule ZYZ384 targeting SMYD3 for hepatocellular carcinoma via reducing H3K4 trimethylation of the Rac1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring EPZ031686 Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of EPZ031686, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase.
Introduction
This compound is a small molecule inhibitor of SMYD3 with high potency and oral bioavailability.[1][2][3] SMYD3 is a lysine methyltransferase that has been implicated in the regulation of various cellular processes, including gene transcription and signal transduction, and is a target of interest in oncology.[1] This document provides detailed protocols for biochemical and cell-based assays to characterize the inhibitory activity of this compound on SMYD3.
Mechanism of Action
This compound is a noncompetitive inhibitor with respect to both the methyl donor S-adenosylmethionine (SAM) and the protein substrate, such as MEKK2.[1] It acts by binding to the SMYD3 active site, preventing the transfer of a methyl group to its substrates.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SMYD3 signaling pathway and a general workflow for assessing the activity of this compound.
Caption: SMYD3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for measuring this compound activity.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Notes | Reference |
| Biochemical IC50 | 3 nM | Against purified SMYD3 enzyme. | [2][4][5][6][7][8] |
| Cellular IC50 | 36 nM | In HEK293T cells, measuring MEKK2 methylation. | [4][7] |
| Mechanism of Action | Noncompetitive | With respect to SAM and MEKK2. | [1] |
| Selectivity | >1000-fold | Against other histone methyltransferases. | [1] |
Experimental Protocols
Biochemical Assay for SMYD3 Activity (ELISA-based)
This protocol describes a biochemical assay to determine the in vitro potency of this compound against SMYD3 using an ELISA-based method.
Materials:
-
Recombinant human SMYD3 protein
-
Biotinylated histone H3 or MEKK2 peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated 96-well plates
-
Anti-methylated substrate antibody (e.g., anti-trimethyl-H3K4 or anti-trimethyl-MEKK2-K260)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer.
-
Coat the streptavidin-coated 96-well plate with the biotinylated substrate by incubating for 1 hour at room temperature. Wash the plate three times with Wash Buffer (Assay Buffer with 0.05% Tween-20).
-
Add 50 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells.
-
Prepare the enzyme/SAM mix by diluting recombinant SMYD3 and SAM in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the enzyme/SAM mix to each well.
-
Incubate the plate at 30°C for 1-2 hours.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the primary antibody diluted in Assay Buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody diluted in Assay Buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Cell-Based Assay for SMYD3 Activity (Western Blot)
This protocol describes a cell-based assay to measure the effect of this compound on the methylation of endogenous SMYD3 substrates, such as MEKK2, in cultured cells.
Materials:
-
HEK293T or other suitable cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-trimethyl-MEKK2 (K260), anti-total MEKK2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO vehicle for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total substrate and a loading control to ensure equal loading.
-
Quantify the band intensities and calculate the cellular IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in biochemical assay | Insufficient washing, non-specific antibody binding | Increase the number of wash steps, optimize antibody concentrations, use a different blocking agent. |
| Low signal in biochemical assay | Inactive enzyme, incorrect buffer conditions, insufficient incubation time | Use a fresh batch of enzyme, optimize pH and salt concentrations, increase incubation time. |
| No inhibition in cell-based assay | Poor cell permeability of the compound, incorrect dosing | Increase the concentration of this compound, extend the treatment duration. |
| Variability between replicates | Pipetting errors, inconsistent cell seeding | Use calibrated pipettes, ensure even cell distribution when seeding. |
For research use only. Not for use in diagnostic procedures.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Histone Methyltransferase | 2095161-11-6 | Invivochem [invivochem.com]
- 3. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | SMYD3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
proper storage and handling of EPZ031686 compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ031686 is a potent and orally bioavailable small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3) with an IC50 of 3 nM in cell-free assays.[1] SMYD3 is a lysine (B10760008) methyltransferase implicated in the regulation of gene transcription and signal transduction pathways critical for cell survival in various cancer models.[2] These application notes provide detailed guidance on the proper storage, handling, and experimental use of this compound.
Compound Information
| Property | Value |
| Molecular Formula | C₂₆H₃₄ClF₃N₄O₄S |
| Molecular Weight | 591.09 g/mol |
| CAS Number | 1808011-22-4 |
| Appearance | White to light yellow solid |
| Purity | ≥98% |
Proper Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and activity.
Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 1 year[3] |
| -20°C | 1 month[4] |
-
Note: For long-term storage of solutions, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Short-term storage at 4°C for up to one week is also possible.[3]
Handling Precautions
-
This compound should be handled in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
For detailed safety information, refer to the Safety Data Sheet (SDS).
Solubility and Solution Preparation
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 30-35 mg/mL (50.8-59.21 mM)[3][4] | Sonication and heating to 60°C are recommended for complete dissolution.[3] |
Preparation of Stock Solutions
To prepare a stock solution, dissolve the powdered compound in an appropriate solvent, such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.91 mg of this compound in 1 mL of DMSO.
In Vivo Formulations
Several formulations are available for in vivo studies. The solvents should be added sequentially, ensuring the solution is clear before adding the next solvent. Sonication may be required.
| Formulation | Concentration |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (1.69 mM)[3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.75 mg/mL (2.96 mM)[4] |
| 10% DMSO + 90% Corn Oil | ≥ 1.75 mg/mL (2.96 mM)[4] |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of the histone methyltransferase SMYD3. SMYD3 methylates both histone and non-histone proteins, playing a crucial role in cancer progression.[5][6] It primarily targets Histone 3 at Lysine 4 (H3K4), leading to transcriptional activation of oncogenes.[5] Additionally, SMYD3 methylates non-histone targets such as MAP3K2, VEGFR1, and HER2, thereby activating key oncogenic signaling pathways like the Ras/Raf/MEK/ERK pathway.[5][7]
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of SMYD3 and the inhibitory effect of this compound.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD3, and histone H3 substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value of this compound.
Western Blot Analysis of Histone Methylation
This protocol is used to assess the effect of this compound on histone methylation in cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Protocol:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.
-
Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Separate the histone proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection system.
-
Normalize the H3K4me3 signal to the total Histone H3 signal to determine the effect of this compound on histone methylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the target engagement of this compound with SMYD3 in a cellular context.
Materials:
-
Cell line expressing SMYD3
-
This compound
-
PBS with protease inhibitors
-
Cell lysis buffer
-
Anti-SMYD3 antibody
Protocol:
-
Treat intact cells with this compound or vehicle control.
-
Wash and resuspend the cells in PBS with protease inhibitors.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble SMYD3 in the supernatant by Western blotting using an anti-SMYD3 antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Smyd3-associated regulatory pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues with EPZ031686 and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with EPZ031686, a potent and orally active SMYD3 inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a novel, potent, and orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine (B10760008) methyltransferase.[3][4] It is frequently used in cancer research to study the effects of SMYD3 inhibition on cell proliferation and signal transduction pathways.[3][5] this compound has an IC50 value of 3 nM for SMYD3.[1][6]
Q2: What is the recommended solvent for creating a stock solution? A2: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl sulfoxide (B87167) (DMSO).[1][5][6][7] It is soluble in DMSO at concentrations ranging from 30 mg/mL to 35 mg/mL.[1][5][6][7]
Q3: How should I store this compound powder and its stock solutions? A3: The solid powder form of this compound should be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][7]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or saline? A4: No, this compound is not readily soluble in aqueous buffers alone.[8] It is necessary to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be further diluted into aqueous media for your experiments.[8]
Solubility Data Summary
The following table summarizes the solubility of this compound in various solvents and formulations for in vitro and in vivo applications.
| Application | Solvent / Formulation | Achievable Concentration/Solubility | Notes |
| In Vitro | DMSO | 30-35 mg/mL (50.8 - 59.21 mM) | Sonication and warming to 60°C are recommended to aid dissolution.[1][7] |
| In Vivo | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1.75 mg/mL (2.96 mM) | Results in a clear solution. Solvents must be added sequentially.[1][5] |
| In Vivo | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.75 mg/mL (2.96 mM) | Results in a clear solution.[1][5] |
| In Vivo | 10% DMSO + 90% Corn Oil | ≥ 1.75 mg/mL (2.96 mM) | Results in a clear solution.[1][5] |
| In Vivo | 30% PEG300 + 70% (20% SBE-β-CD in Saline) | 10 mg/mL (16.92 mM) | Results in a suspended solution. Requires sonication and warming.[1][5] |
Troubleshooting Guide
Q: My this compound powder is not fully dissolving in DMSO at room temperature. What should I do? A: It is common for this compound to require additional energy to fully dissolve, even in DMSO. To facilitate dissolution, you can use sonication and gentle warming (e.g., in a 37°C to 60°C water bath).[1][7] Ensure the vial is tightly capped during warming to prevent solvent evaporation. Using newly opened, anhydrous DMSO is also recommended, as hygroscopic (water-absorbed) DMSO can significantly reduce solubility.[1]
Q: I successfully made a DMSO stock, but the compound precipitated when I diluted it into my aqueous cell culture medium. How can I resolve this? A: This is a common issue known as "crashing out" when an organic stock solution is diluted into an aqueous buffer. Here are some steps to resolve it:
-
Increase the dilution factor: Try to keep the final concentration of DMSO in your culture medium as low as possible (typically below 0.5%, and often as low as 0.1%).
-
Vortex/Sonicate: Immediately after adding the DMSO stock to the aqueous medium, vortex the solution vigorously. A brief sonication can also help redissolve the precipitate.[8]
-
Warm the solution: Gently warming the solution in a 37°C water bath may help the compound redissolve.[8]
-
Add slowly: Add the DMSO stock to the aqueous medium drop-by-drop while continuously vortexing or stirring to allow for better mixing and prevent localized high concentrations that lead to precipitation.
Q: The vial of this compound powder I received appears to be empty. Is there an issue? A: If the ordered quantity is small, the compound may be lyophilized into a very thin, almost invisible film on the walls or bottom of the vial. This is normal. Add the appropriate volume of your chosen solvent (e.g., DMSO) directly to the vial and vortex or sonicate thoroughly to ensure all the compound is dissolved.[8]
Experimental Protocols
Protocol 1: Preparation of a 30 mg/mL DMSO Stock Solution (In Vitro)
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve a final concentration of 30 mg/mL. For example, to prepare 1 mL of stock, add 1 mL of DMSO to 30 mg of this compound powder.
-
Dissolution: Tightly cap the vial. Vortex vigorously. If the solid does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Heating (if necessary): If solids persist, warm the solution in a water bath at 60°C for 5-10 minutes, vortexing intermittently, until the solution is clear.[7]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)
This protocol yields a clear solution at a concentration of ≥ 1.75 mg/mL.[1][5]
-
Initial Stock: Prepare a preliminary stock solution of this compound in DMSO (e.g., 17.5 mg/mL). Ensure it is fully dissolved.
-
Sequential Addition: For a 1 mL final volume, follow these steps in order, ensuring the solution is mixed thoroughly after each addition: a. Take 100 µL of the 17.5 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix until the solution is clear. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.
-
Usage: It is recommended to prepare this formulation fresh on the day of use.[1]
Visual Guides
Signaling Pathway of SMYD3 Inhibition
SMYD3 has been shown to regulate the MAPK signaling pathway through the methylation of MAP3K2 (also known as MEKK2).[3] Inhibition of SMYD3 with this compound blocks this process, which can lead to decreased cancer cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Histone Methyltransferase | 2095161-11-6 | Invivochem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing EPZ031686 Concentration for Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using EPZ031686 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine (B10760008) methyltransferase.[1] It functions through a noncompetitive mechanism of action with respect to both the methyl donor S-adenosylmethionine (SAM) and the protein substrate. SMYD3 has been implicated in the development and progression of various cancers, making it a target for anti-cancer therapies.[2][3]
Q2: What is the optimal concentration range for this compound in cellular assays?
The optimal concentration of this compound can vary significantly depending on the cell line, assay duration, and the specific endpoint being measured. A good starting point is to perform a dose-response curve to determine the EC50 or IC50 for your specific experimental conditions. Based on available data, concentrations ranging from the low nanomolar to the low micromolar range are typically effective.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro cellular assays, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q4: What are the known downstream targets and pathways affected by SMYD3 inhibition with this compound?
SMYD3 has several known downstream targets and is involved in multiple signaling pathways critical for cancer cell proliferation and survival. A key substrate of SMYD3 is MAP3K2 (also known as MEKK2), a component of the RAS/RAF/MEK/ERK signaling pathway.[2][4] SMYD3-mediated methylation of MAP3K2 enhances its activity, promoting cell proliferation.[2] Inhibition of SMYD3 with this compound can therefore lead to decreased MAP3K2 methylation and subsequent downregulation of the MAPK pathway.[5] SMYD3 also methylates histones, such as H3K4, to regulate gene transcription.[6]
Quantitative Data Summary
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 (Biochemical) | 3 nM | Biochemical Assay | - | [7][8] |
| IC50 (Cellular) | 36 nM | In-Cell Western | HEK293T | [7] |
| Effective Concentration | Dose-dependent decrease in MAP3K2-K260 trimethylation | Western Blot | HeLa | [5] |
| Effective Concentration | Increased sensitivity to alkylating agents | Cell Viability Assay | SCLC cell lines (H209, H1092, DMS-114) | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only) and untreated control wells.
-
Incubation: Carefully remove the old medium and add the medium containing the different concentrations of this compound to the respective wells. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[10][11]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
Western Blot for MAP3K2 Methylation
This protocol describes how to assess the inhibition of SMYD3 by this compound by measuring the methylation status of its substrate, MAP3K2.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-trimethyl-MAP3K2 (K260), anti-MAP3K2, anti-SMYD3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time (e.g., 20-24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the trimethyl-MAP3K2 signal to the total MAP3K2 signal to determine the extent of inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or weak effect of this compound on cell viability | - Suboptimal concentration: The concentration range tested may be too low for the specific cell line. - Short incubation time: The duration of treatment may be insufficient to observe a phenotypic effect. - Cell line resistance: The cell line may have intrinsic resistance mechanisms to SMYD3 inhibition. | - Perform a broader dose-response curve, extending to higher concentrations. - Increase the incubation time (e.g., up to 72 or 96 hours). - Verify SMYD3 expression in your cell line. Consider using a different cell line known to be sensitive to SMYD3 inhibition. |
| High variability between replicate wells in cell viability assays | - Uneven cell seeding: Inconsistent number of cells plated in each well. - Edge effects: Evaporation from the outer wells of the plate can concentrate the compound. - Incomplete dissolution of formazan crystals: Can lead to inaccurate absorbance readings. | - Ensure the cell suspension is homogenous before and during plating. - Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. - Ensure complete solubilization by gentle pipetting or shaking after adding the solubilization solution. |
| Inconsistent results in Western blotting | - Low protein quality: Protein degradation during sample preparation. - Inefficient antibody binding: Suboptimal antibody concentration or incubation conditions. - Transfer issues: Inefficient transfer of proteins from the gel to the membrane. | - Always use fresh lysis buffer with protease and phosphatase inhibitors and keep samples on ice. - Optimize primary and secondary antibody concentrations and incubation times. - Verify the transfer efficiency using a protein stain like Ponceau S. |
| This compound precipitates in the culture medium | - Low solubility: The compound may have limited solubility in aqueous solutions at higher concentrations. | - Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%) and consistent across all treatments. - Prepare fresh dilutions of the compound from a high-concentration stock just before use. - Visually inspect the wells for any precipitation after adding the compound. |
Visualizations
Caption: SMYD3 signaling pathway and the inhibitory action of this compound.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smyd3-associated regulatory pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Histone Methyltransferase | 2095161-11-6 | Invivochem [invivochem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
troubleshooting inconsistent results with EPZ031686
Welcome to the technical support center for EPZ031686, a potent and selective inhibitor of SMYD3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions to ensure consistent and reliable results.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide addresses common issues in a question-and-answer format.
Q1: I am observing lower than expected potency or inconsistent IC50 values in my in vitro assays. What could be the cause?
A1: This is a common issue that can often be traced back to compound solubility and preparation.
-
Solubility Issues: this compound has limited aqueous solubility. Incomplete dissolution will lead to a lower effective concentration in your assay than intended.
-
Recommendation: Ensure the compound is fully dissolved. You may need to use solvents such as DMSO for stock solutions. For working solutions, co-solvents like PEG300, Tween-80, or SBE-β-CD may be necessary.[1][2] Sonication or gentle warming can aid dissolution.[1] Always visually inspect for any precipitation before use.
-
-
Stock Solution Stability: While stock solutions in DMSO are stable for up to two years at -80°C, repeated freeze-thaw cycles can lead to degradation.[1]
-
Recommendation: Aliquot your stock solution upon receipt to minimize freeze-thaw cycles.
-
-
Adsorption to Plastics: Small molecules can adsorb to plasticware, reducing the effective concentration.
-
Recommendation: Use low-adhesion microplates and pipette tips, especially for low concentration experiments.
-
Q2: My in vivo experiments are showing high variability in efficacy. What should I check?
A2: In vivo experiments introduce more variables. Here are key areas to investigate:
-
Formulation and Administration: The bioavailability of this compound can be influenced by the formulation used for oral gavage.[3][4][5]
-
Pharmacokinetics: this compound has a reported terminal half-life of approximately 1.7 to 2.7 hours in mice.[1][3] The timing of your endpoint analysis relative to the last dose is critical.
-
Recommendation: Conduct a pilot pharmacokinetic/pharmacodynamic (PK/PD) study in your model system to determine the optimal dosing schedule and time points for analysis.
-
Q3: I am not observing the expected downstream effects on the MAPK pathway. Why might this be?
A3: this compound inhibits SMYD3, which can affect the MAPK pathway through the methylation of MEKK2.[3] If you are not seeing the expected changes, consider the following:
-
Cellular Context: The role of SMYD3 and its impact on the MAPK pathway can be cell-type specific.
-
Recommendation: Confirm that SMYD3 is expressed and active in your cell line and that the MAPK pathway is regulated by MEKK2 in that context.
-
-
Mechanism of Inhibition: this compound is a noncompetitive inhibitor with respect to both SAM and MEKK2.[3][5] This means it does not compete with the substrate for binding to the active site.
-
Recommendation: Ensure your assay conditions are appropriate for a noncompetitive inhibitor. High concentrations of substrate should not overcome the inhibitory effect.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a potent and selective small molecule inhibitor of SMYD3 (SET and MYND domain containing 3), a lysine (B10760008) methyltransferase.[3][4] It functions as a noncompetitive inhibitor with respect to both the methyl donor S-adenosylmethionine (SAM) and the protein substrate (e.g., MEKK2).[3][5]
Q: What is the selectivity profile of this compound?
A: this compound is highly selective for SMYD3. It has been shown to have low activity against other histone methyltransferases, including the highly homologous SMYD2, with IC50 values greater than 50 μM.[3][5]
Q: How should I prepare and store this compound?
A:
-
Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. Store aliquots at -80°C for up to two years or at -20°C for up to one year.[1]
-
Working Solutions: For in vitro assays, dilute the stock solution in your assay buffer. Be mindful of the final DMSO concentration, as high concentrations can affect cell viability. For in vivo studies, fresh formulations are recommended.[1] Several formulation protocols using co-solvents are available.[1][2]
Q: What are the key pharmacokinetic parameters of this compound in mice?
A: this compound is orally bioavailable.[3][4][5] Key pharmacokinetic parameters in male CD-1 mice are summarized in the table below.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 |
| SMYD3 | Biochemical Assay | 3 nM |
| SMYD3 | Cellular Assay (HEK293T) | 36 nM |
Data sourced from MedChemExpress.[1]
Table 2: Pharmacokinetic Parameters of this compound in Male CD-1 Mice
| Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | F (%) |
| i.v. | 1 | 27 | 2.3 | 1.7 | - | 603 | - |
| p.o. | 5 | - | - | 2.7 | 345 | 1281 | 48 |
| p.o. | 50 | - | - | 2.2 | 4693 | 21158 | 69 |
Data adapted from Mitchell et al., 2016 and MedChemExpress.[1][3] CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; Cmax: Maximum concentration; AUClast: Area under the curve from time zero to the last measurable concentration; F: Bioavailability.
Experimental Protocols
Protocol 1: In Vitro SMYD3 Inhibition Assay (Biochemical)
This protocol is a general guideline for a biochemical assay to determine the IC50 of this compound.
-
Reagents: Recombinant human SMYD3, MEKK2 peptide substrate, S-[methyl-3H]-adenosyl-L-methionine (3H-SAM), this compound, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 0.01% Tween-20).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
In a 96-well plate, add SMYD3 enzyme, MEKK2 peptide, and the diluted this compound or DMSO control.
-
Initiate the reaction by adding 3H-SAM.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated 3H-SAM.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Assay for SMYD3 Inhibition (Western Blot)
This protocol describes how to assess the inhibition of SMYD3 in a cellular context by measuring the methylation of a target protein.
-
Cell Culture: Plate cells (e.g., HEK293T overexpressing FLAG-tagged MEKK2) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the methylated form of the target protein (e.g., anti-trimethyl-MEKK2) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the level of the methylated protein to the loading control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histone Methyltransferase | 2095161-11-6 | Invivochem [invivochem.com]
- 3. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to minimize off-target effects of EPZ031686
Welcome to the technical support center for EPZ031686, a potent and selective inhibitor of the lysine (B10760008) methyltransferase SMYD3.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer solutions for common experimental challenges, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3).[1][3] It functions as a noncompetitive inhibitor with respect to both the SAM (S-adenosylmethionine) co-factor and the protein substrate, MEKK2.[1]
Q2: What are the recommended concentrations for in vitro and cellular assays?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay. As a starting point, the biochemical IC50 for this compound against SMYD3 is 3 nM, and the cellular IC50 in HEK293T cells is 36 nM.[2]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare a concentrated stock solution in a solvent like DMSO. This stock solution should be stored at -20°C or -80°C and protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions for cellular assays, ensure the final DMSO concentration is low (typically below 0.5%) to prevent solvent-induced toxicity.
Q4: I am observing inconsistent IC50 values in my cell-based assays. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
-
Cell-based Factors: Ensure your cell lines are authentic, free from mycoplasma contamination, and used at a consistent and low passage number. Cell seeding density, cell health, and growth phase can also significantly impact results.[4][5]
-
Compound-Related Issues: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of this compound. The final concentration of the solvent (e.g., DMSO) in your assay should be kept low and consistent.[4]
-
Assay-Specific Variability: The duration of drug exposure, the type of viability assay used, and plate edge effects can all contribute to variability.[4][6]
Troubleshooting Guides
Problem 1: High Background in Western Blot for Target Engagement
High background in a Western blot can obscure the specific signal of your target protein, making it difficult to assess changes in its levels or modification status.
| Possible Cause | Suggested Solution |
| Insufficient Blocking | Optimize your blocking protocol. Try increasing the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA), increasing the blocking time, or performing the blocking step at a higher temperature (e.g., room temperature for 1-2 hours).[7][8] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[9][10] |
| Inadequate Washing | Increase the number and duration of your wash steps. Using a wash buffer containing a detergent like Tween-20 is recommended to reduce non-specific antibody binding.[8][9] |
| Membrane Dried Out | Ensure the membrane does not dry out at any point during the Western blotting process, as this can lead to irreversible and non-specific antibody binding.[8] |
Problem 2: Suspected Off-Target Effects
Observing a cellular phenotype that is inconsistent with the known function of SMYD3 may indicate off-target effects of this compound.
| Possible Cause | Suggested Solution |
| Inhibitor Concentration is Too High | Use the lowest effective concentration of this compound as determined by a dose-response curve. High concentrations are more likely to induce off-target effects. |
| Binding to Other Cellular Proteins | To identify potential off-target proteins, consider performing a comprehensive kinome scan or a proteome-wide thermal shift assay (CETSA). These unbiased approaches can reveal other proteins that bind to this compound. |
| Phenotype is a Downstream Consequence of SMYD3 Inhibition | The observed phenotype may be an indirect effect of inhibiting SMYD3. To confirm this, use a rescue experiment where you express a drug-resistant mutant of SMYD3. If the phenotype is reversed, it is likely an on-target effect. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| Biochemical IC50 (SMYD3) | 3 nM | In vitro biochemical assay | [2] |
| Cellular IC50 (SMYD3) | 36 nM | HEK293T cells | [2] |
| Selectivity vs. SMYD2 | > 50 µM | In vitro biochemical assay | [1] |
| Selectivity vs. other HMTs | <30% inhibition at 10 µM | Panel of 16 histone methyltransferases | [1] |
Experimental Protocols
Dose-Response Curve Generation for Cell Viability
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a standard MTT assay.
-
Cell Seeding:
-
Culture your cancer cell line of interest to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium. A typical starting concentration is 10 µM, with 2-fold or 3-fold serial dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubate the plate for a predetermined duration (e.g., 72 hours).[11]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to each well to solubilize the formazan (B1609692) crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
Record the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to fit the data and determine the IC50 value.[12]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that this compound binds to SMYD3 in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Treatment:
-
Culture cells to a high density and treat with either this compound at a desired concentration or a vehicle control (DMSO) for a specific duration (e.g., 1 hour).[13]
-
-
Heating Step:
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[15]
-
Collect the supernatant containing the soluble proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using a specific antibody against SMYD3.
-
-
Data Analysis:
-
Quantify the band intensity for SMYD3 at each temperature point.
-
Normalize the intensity to the lowest temperature point for both the treated and untreated samples.
-
Plot the normalized intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[14]
-
Visualizations
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. clyte.tech [clyte.tech]
- 9. sinobiological.com [sinobiological.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: EPZ031686 Formulations for Improved Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with guidance on formulating EPZ031686 for optimal oral bioavailability. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical models?
A1: this compound has demonstrated good oral bioavailability in male CD-1 mice. At a dose of 5 mg/kg, the bioavailability (F) was 48 ± 5.4%, which increased to 69 ± 8.2% at a 50 mg/kg dose.[1][2] This suggests a potential saturation of intestinal efflux or first-pass metabolism at higher doses.[1]
Q2: What are the main challenges affecting the oral absorption of this compound?
A2: While generally having good bioavailability, this compound is subject to active efflux in Caco-2 cells, which can limit its absorption.[1] The compound's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, were optimized from earlier analogues to improve cellular potency and ADME characteristics.[1]
Q3: Are there any recommended starting formulations for in vivo oral dosing?
A3: Yes, several vehicle compositions have been successfully used for oral gavage studies in mice. A common formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[2][3] Another approach involves using cyclodextrins, such as SBE-β-CD, to improve solubility.[3][4] It is crucial to ensure the compound is fully dissolved, which may require sonication and gentle heating.[2][3]
Q4: My in vivo experiment shows lower-than-expected exposure. What could be the issue?
A4: Lower-than-expected systemic exposure could be due to several factors:
-
Incomplete Dissolution: this compound may not be fully solubilized in the vehicle. Ensure your preparation method is robust, potentially using sonication or warming as recommended.[2][3]
-
Formulation Instability: The compound may precipitate out of solution over time. It is recommended to prepare the formulation fresh and use it immediately.[2]
-
Active Efflux: As this compound is a substrate for efflux transporters, high transporter activity in your animal model could be limiting absorption.[1]
-
Animal Model Differences: Pharmacokinetic parameters can vary between different species or even strains of mice.
Q5: How does this compound's ADME profile compare to other SMYD3 inhibitors?
A5: this compound was selected for in vivo studies due to its superior ADME profile compared to its analogue, EPZ030456. It exhibits better metabolic stability in mouse liver microsomes and higher apparent permeability in Caco-2 cells.[1] Additionally, it has a higher free fraction in mouse plasma.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Precipitation in Formulation | Poor solubility or inappropriate vehicle composition. | Increase the proportion of co-solvents like PEG300 or use a solubilizing agent like SBE-β-CD. Ensure the final DMSO concentration is appropriate for the animal model (typically <10%).[2] Prepare the formulation immediately before dosing. |
| High Variability in PK Data | Inconsistent dosing volume or formulation preparation. Animal stress or variability in food/water intake. | Ensure accurate gavage technique. Prepare a single batch of formulation for the entire study group. Standardize housing and fasting conditions for all animals. |
| Low Oral Bioavailability | Active efflux by transporters like P-glycoprotein in the gut wall. First-pass metabolism. | While not reported in the primary literature for this compound, consider co-dosing with a known efflux transporter inhibitor as an exploratory experiment. The dose-proportional increase in exposure suggests saturation of such mechanisms, so a higher dose might improve bioavailability.[1] |
| Poor In Vivo Efficacy Despite Good PK | The unbound concentration of the drug does not reach the required therapeutic window. | Ensure that the unbound blood concentration of this compound remains above the IC50 value for a sufficient duration. The 50 mg/kg dose in mice kept unbound concentrations above the cellular IC50 for over 12 hours.[1][2] |
Quantitative Data Summary
Table 1: In Vitro ADME Properties of this compound vs. EPZ030456
| Parameter | This compound | EPZ030456 | Reference |
| Mouse Liver Microsomal Clearance (mL/min/kg) | 24 | 34 | [1] |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 0.64 ± 0.20 | 0.34 ± 0.22 | [1] |
| Caco-2 Efflux Ratio | 41 | 104 | [1] |
| Free Fraction in Mouse Plasma | 0.53 ± 0.12 | 0.32 ± 0.035 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Male CD-1 Mice
| Parameter | 1 mg/kg i.v. | 5 mg/kg p.o. | 50 mg/kg p.o. | Reference |
| Clearance (CL) (mL/min/kg) | 27 ± 3.9 | - | - | [1][2] |
| Volume of Distribution (Vss) (L/kg) | 2.3 ± 0.29 | - | - | [1][2] |
| Terminal Half-Life (t½) (h) | 1.7 ± 0.13 | 2.7 | 2.2 | [1][3] |
| Cmax (ng/mL) | - | 345 | 4693 | [1][3] |
| AUC₀-last (ng·h/mL) | 603 | 1281 | 21158 | [1][3] |
| Bioavailability (F) (%) | - | 48 ± 5.4 | 69 ± 8.2 | [1][2] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
TEER Measurement: Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
Compound Preparation: Prepare a dosing solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A→B) Permeability:
-
Add the this compound dosing solution to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at specified time points.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the this compound dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate and sample from the apical side as described above.
-
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use male CD-1 mice (or another appropriate strain). Acclimatize animals before the study.
-
Formulation Preparation: Prepare the this compound formulation for intravenous (i.v.) and oral (p.o.) administration. A common oral vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] Ensure the solution is clear and homogenous.
-
Dosing:
-
Oral Group: Administer this compound by oral gavage at the desired dose (e.g., 5 mg/kg or 50 mg/kg).
-
Intravenous Group: Administer this compound via a tail vein bolus injection (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or saphenous vein bleeding) into tubes containing an anticoagulant (e.g., K₂EDTA) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Process blood to obtain plasma or use whole blood for analysis. Store samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as CL, Vss, t½, Cmax, AUC, and F%.
Visualizations
Caption: Workflow for assessing and optimizing the oral bioavailability of this compound.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histone Methyltransferase | 2095161-11-6 | Invivochem [invivochem.com]
dealing with EPZ031686 degradation in solution
Welcome to the technical support center for EPZ031686. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound by providing comprehensive troubleshooting guides and frequently asked questions regarding its handling and potential degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[1][2][3][4] It is recommended to use newly opened, hygroscopic DMSO.[1] To aid dissolution, sonication and warming up to 60°C can be applied.[1][3]
Q2: My this compound solution appears to have precipitated. What should I do?
A2: If you observe precipitation or phase separation, gentle warming and/or sonication can help redissolve the compound.[1] Ensure that the solvent capacity has not been exceeded. For stock solutions in DMSO, ensure the DMSO is not old or hydrated, as this can impact solubility.[1] When preparing aqueous dilutions for cell-based assays, it's crucial to ensure the final DMSO concentration is low enough to maintain solubility and be tolerated by the cells.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to prevent degradation. Recommendations vary slightly by supplier, but a general guideline is as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | up to 2 years |
| -20°C | up to 1 year |
Data compiled from multiple sources.[1][2][3][5]
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4]
Q4: For how long is a working solution of this compound stable?
A4: For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use.[1] If a dosing period extends beyond half a month, the formulation should be chosen carefully.[1]
Q5: I suspect my this compound solution has degraded. How can I check its integrity?
A5: While specific degradation products of this compound are not widely documented, you can assess the integrity of your solution using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can help you to:
-
Confirm the concentration of the parent compound.
-
Detect the presence of any new peaks that may correspond to degradation products.
A general workflow for such a stability check is outlined below.
Troubleshooting Guide: Dealing with Potential Degradation
While this compound is metabolically stable in vitro[2][6], chemical degradation in solution can still occur due to improper handling or storage. Here are some common issues and how to address them.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness upon dilution | Poor solubility in the final buffer; exceeded solvent capacity. | - Increase the percentage of organic co-solvent if the experimental system allows.- Use sonication or gentle warming to aid dissolution.- Prepare a more dilute stock solution before further dilution. |
| Loss of biological activity in the experiment | Compound degradation due to improper storage or handling; incorrect concentration. | - Prepare a fresh stock solution from powder.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Verify the concentration of the stock solution, for example, by spectrophotometry if a reference extinction coefficient is available, or by HPLC against a standard.- Ensure the compound is not exposed to harsh conditions (e.g., strong acids/bases, excessive light) during experimental setup. |
| Change in color of the solution | Potential chemical degradation or contamination. | - Discard the solution.- Prepare a fresh solution from the solid compound.- Review solution preparation and storage procedures to identify any potential sources of contamination or degradation. |
Experimental Protocols
Protocol for Preparation of In Vitro Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve the desired concentration (e.g., 10 mM).
-
To facilitate dissolution, vortex the solution and use an ultrasonic bath. If necessary, warm the solution to 60°C.[1][3]
-
Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[1][2][5]
Protocol for Preparation of In Vivo Formulations
Several formulations are suggested for in vivo use. The choice depends on the required concentration and administration route. Always add solvents sequentially and ensure the solution is clear before adding the next solvent.[2][7]
| Formulation Components | Achievable Concentration | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.75 mg/mL | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.75 mg/mL | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 1.75 mg/mL | Clear Solution |
| 30% PEG300, 70% (20% SBE-β-CD in Saline) | 10 mg/mL | Suspended Solution |
Data compiled from multiple sources.[1][2][4][5][8]
Note: For suspended solutions, sonication and warming are required.[1][2][8] For all in vivo formulations, fresh preparation is recommended.[1]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a SMYD3 inhibitor.
Experimental Workflow for Solution Stability Assessment
Caption: General workflow for assessing this compound solution stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. This compound | Histone Methyltransferase | 2095161-11-6 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
why is EPZ031686 showing low potency in my assay
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpectedly low potency with the SMYD3 inhibitor, EPZ031686, in their assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My measured IC50 for this compound is significantly higher than the reported values. What could be the reason?
Answer:
Several factors related to the compound itself, assay conditions, or the biological reagents can lead to an apparent decrease in the potency of this compound. The inhibitor is reported to have a biochemical IC50 of approximately 3 nM and a cellular IC50 around 36 nM.[1][2][3] A significant deviation from these values warrants a systematic troubleshooting approach.
Question 2: How can I verify the quality and handling of my this compound compound?
Answer:
Issues with the compound's integrity, storage, and solubility are common sources of experimental variability.
-
Compound Integrity: If possible, verify the identity and purity of your compound stock using analytical methods like LC-MS or NMR.
-
Storage: this compound solid powder should be stored at -20°C.[4] Stock solutions, typically in DMSO, should be stored at -80°C for long-term stability (up to a year or more) or -20°C for shorter periods.[1][4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]
-
Solubility and Dissolution: this compound is soluble in DMSO.[4] When preparing working solutions in aqueous assay buffers, ensure the final DMSO concentration is low (typically ≤1%) and consistent across all wells to avoid solvent effects. The compound may precipitate in aqueous solutions.[1] Visually inspect for any precipitation after dilution. If solubility is an issue, sonication or gentle warming might aid dissolution.[1][4] For cellular assays, ensure the compound remains soluble in the culture medium.
Question 3: Could my assay design be affecting the apparent potency of this compound?
Answer:
Yes, assay parameters must be optimized for the specific inhibitor and enzyme system.
-
Mechanism of Action: this compound is a noncompetitive inhibitor with respect to both the SAM (co-substrate) and the protein substrate (e.g., MEKK2).[5][6] This means it binds to a site other than the substrate-binding pockets. Unlike competitive inhibitors, increasing the substrate concentration will not overcome its inhibitory effect.[7]
-
Enzyme Concentration: The concentration of the SMYD3 enzyme should be well below the Ki of the inhibitor to ensure accurate IC50 determination. The reported Ki values for this compound are very low (~1.1-1.2 nM).[5] If the enzyme concentration is too high, it can lead to an overestimation of the IC50 value (stoichiometric inhibition).
-
Substrate Concentration: For noncompetitive inhibitors, the IC50 is independent of the substrate concentration. However, it is still best practice to use a substrate concentration around its Km value to ensure a robust and linear reaction rate.
-
Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding equilibrium to be reached before initiating the enzymatic reaction. Also, ensure the enzymatic reaction itself is measured within the linear range, where product formation is proportional to time and enzyme concentration. Substrate depletion or product inhibition can cause the reaction rate to slow over time.[8]
-
Assay Buffer Components: Components in your buffer, such as detergents or high concentrations of carrier proteins (e.g., BSA), could potentially sequester the inhibitor and reduce its effective concentration.
Question 4: I'm observing low potency in a cell-based assay. What additional factors should I consider?
Answer:
Cellular assays introduce more complexity compared to biochemical assays.
-
Cell Permeability and Efflux: While this compound has demonstrated cellular activity, its ability to penetrate the specific cell line you are using could be a limiting factor.[2][9] Additionally, the compound is subject to active efflux by transporters, which can reduce its intracellular concentration.[5]
-
Compound Stability and Metabolism: The compound may be metabolized by the cells into less active or inactive forms. The metabolic stability of this compound has been characterized in mouse liver microsomes but could vary in your cell model.[5]
-
Target Engagement: Ensure your assay readout is a direct and sensitive measure of SMYD3 activity in the cell. The original studies used an In-Cell Western assay to detect the methylation of the SMYD3 substrate MEKK2.[5] If you are using an indirect downstream readout (e.g., cell proliferation), the signal may be influenced by other pathways.
Quantitative Data Summary
The following table summarizes the reported potency and binding constants for this compound. Use these values as a benchmark for your experimental results.
| Parameter | Value | Assay Type | Substrates | Reference |
| IC50 | ~3 nM | Biochemical | Recombinant SMYD3, MEKK2 peptide, SAM | [1][2][3] |
| IC50 | 36 nM | Cellular (In-Cell Western) | Endogenous SMYD3, Trimethyl-MEKK2 | [2] |
| Ki | 1.2 ± 0.1 nM | Biochemical (MOA) | Noncompetitive vs. SAM | [5] |
| Ki | 1.1 ± 0.1 nM | Biochemical (MOA) | Noncompetitive vs. MEKK2 | [5] |
Experimental Protocols
Protocol: Biochemical IC50 Determination for this compound against SMYD3
This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific reagents and detection system.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT, 0.01% Tween-20.
-
This compound Stock: Prepare a 10 mM stock solution in 100% DMSO. Create serial dilutions (e.g., 1:3) in DMSO to generate a concentration range for the dose-response curve.
-
SMYD3 Enzyme: Dilute recombinant human SMYD3 in Assay Buffer to a final concentration of 2-5 nM.
-
MEKK2 Peptide Substrate: Dilute a biotinylated MEKK2 peptide substrate in Assay Buffer to a concentration equal to its Km value.
-
SAM (S-adenosylmethionine): Dilute SAM in Assay Buffer to a concentration equal to its Km value.
-
Detection Reagents: Prepare according to the manufacturer's instructions (e.g., for a LANCE Ultra TR-FRET assay, this would include Eu-W1024 anti-methyl-lysine antibody and ULight™-Streptavidin).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of diluted this compound or DMSO vehicle to the appropriate wells of the assay plate.
-
Add 5 µL of the diluted SMYD3 enzyme solution to all wells.
-
Gently mix and pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the methyltransferase reaction by adding a 2.5 µL mixture of the MEKK2 peptide substrate and SAM.
-
Incubate the reaction for 60 minutes at room temperature. Ensure this time point is within the linear range of the reaction.
-
Stop the reaction by adding 5 µL of stop buffer containing EDTA.
-
Add 5 µL of the detection reagent mixture.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on a suitable plate reader (e.g., TR-FRET enabled).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visual Guides
Signaling Pathway
Caption: Role of SMYD3 in the MAPK signaling pathway via MEKK2 methylation.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SMYD3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | Histone Methyltransferase | 2095161-11-6 | Invivochem [invivochem.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting EPZ031686 treatment duration for optimal effect
Welcome to the technical support center for EPZ031686. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a focus on optimizing treatment duration for maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine (B10760008) methyltransferase.[1] It functions through a noncompetitive inhibition mechanism with respect to both the methyl donor S-adenosylmethionine (SAM) and the protein substrate, such as MAP3K2 (MEKK2).[1] By inhibiting SMYD3, this compound prevents the methylation of downstream targets, thereby modulating cellular signaling pathways.[1]
Q2: Which signaling pathway is primarily affected by this compound?
A2: this compound primarily impacts the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. SMYD3 is known to methylate and activate MAP3K2 (MEKK2), a key component of the MAPK cascade.[1] Inhibition of SMYD3 by this compound prevents MEKK2 methylation, leading to a reduction in downstream MAPK signaling, which is often hyperactivated in various cancers.[1]
Q3: What is a recommended starting concentration and treatment duration for in vitro experiments?
A3: A definitive optimal treatment duration for all experimental contexts has not been established. However, based on available data, a starting point for in vitro assays can be a concentration range of 10-100 nM, with treatment durations of 48 to 72 hours for cell proliferation or viability assays. For instance, a similar SMYD3 inhibitor, BCI-121, has shown effects on cell proliferation in this timeframe.[2] It is highly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal duration for your specific cell line and experimental endpoint.
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound is orally bioavailable and has demonstrated good pharmacokinetic properties in mice, making it a suitable tool for in vivo target validation studies.[1]
Q5: What are potential mechanisms of resistance to long-term this compound treatment?
A5: While specific resistance mechanisms to this compound have not been extensively documented, long-term treatment with other epigenetic inhibitors has been shown to induce resistance through various mechanisms. These can include mutations in the target protein that prevent inhibitor binding or upregulation of compensatory signaling pathways.[3][4] Continuous monitoring of treatment efficacy and molecular profiling of treated cells can help identify the emergence of resistance.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or minimal effect observed after treatment. | Insufficient treatment duration: The effect of inhibiting a methyltransferase may take time to manifest phenotypically due to the stability of existing methylated proteins. | Perform a time-course experiment: Analyze target methylation and downstream effects at multiple time points (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration. |
| Suboptimal inhibitor concentration: The concentration of this compound may be too low to achieve sufficient target engagement. | Perform a dose-response experiment: Test a range of concentrations to determine the EC50 for your specific cell line and endpoint. | |
| Low SMYD3 expression in the cell model: The cell line used may not express sufficient levels of SMYD3 for the inhibitor to have a significant effect. | Verify SMYD3 expression: Confirm SMYD3 protein levels by Western blot in your chosen cell line. | |
| High background or off-target effects observed. | Inhibitor concentration is too high: High concentrations can lead to non-specific binding and off-target effects. | Use the lowest effective concentration: Based on your dose-response data, use the lowest concentration that gives a robust on-target effect. |
| Prolonged treatment duration leading to cellular stress: Continuous exposure to the inhibitor may induce unintended cellular responses. | Consider intermittent dosing or washout experiments: Assess if a shorter treatment duration or a pulsed treatment regimen can achieve the desired effect while minimizing off-target effects. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum can affect cellular responses. | Standardize cell culture protocols: Ensure consistent cell handling and experimental setup. |
| Degradation of this compound: Improper storage or handling of the compound can lead to loss of activity. | Store this compound properly: Aliquot and store the compound at -20°C or -80°C and prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| Biochemical IC50 | 3 nM | In vitro SMYD3 enzymatic assay | [5] |
| Cellular IC50 | 36 nM | Inhibition of MEKK2 methylation in HEK293T cells | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose and Route | t1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (F%) | Reference |
| 1 mg/kg i.v. | 1.7 ± 0.13 | 603 | 616 | - | [1] |
| 5 mg/kg p.o. | 2.7 | 345 | 1479 | 48 ± 5.4 | [1] |
| 50 mg/kg p.o. | 2.2 | 4693 | 21170 | 69 ± 8.2 | [1] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Cell Viability using MTT Assay
This protocol is designed to determine the effect of different this compound treatment durations on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, and 96 hours).
-
MTT Addition: At the end of each time point, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the results to determine the optimal treatment duration for the desired effect.[6]
Protocol 2: Western Blot Analysis of MEKK2 Methylation
This protocol allows for the assessment of the time-dependent effect of this compound on the methylation of its direct target, MEKK2.
Materials:
-
Cancer cell line expressing FLAG-tagged MEKK2
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FLAG, anti-trimethyl-lysine, anti-SMYD3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentration for various time points (e.g., 1, 4, 8, 12, 24 hours). Include a vehicle control.
-
Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoprecipitation (Optional but recommended): To specifically analyze MEKK2 methylation, perform immunoprecipitation using an anti-FLAG antibody to pull down FLAG-tagged MEKK2.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate or the immunoprecipitated samples by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for trimethylated MEKK2 and total MEKK2 (or FLAG). A decrease in the ratio of trimethylated MEKK2 to total MEKK2 over time indicates the inhibitory effect of this compound.
Visualizations
Caption: this compound inhibits SMYD3, preventing MEKK2 methylation and downstream MAPK signaling.
Caption: Workflow for determining the optimal treatment duration of this compound.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and resistance in histone methylation-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action and resistance in histone methylation-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: EPZ031686 In Vitro to In Vivo Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SMYD3 inhibitor, EPZ031686. The focus is on addressing the common challenges encountered when translating in vitro data to in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine (B10760008) methyltransferase.[1] In vitro studies have shown that it has an IC50 of 3 nM for SMYD3.[2] Its mechanism of action is described as noncompetitive with respect to both the SAM (S-adenosylmethionine) cofactor and the protein substrate, MEKK2.[1]
Q2: this compound shows high potency in biochemical and cellular assays. Does this translate to in vivo efficacy?
While this compound demonstrates low nanomolar potency in biochemical assays and double-digit nanomolar activity in cellular assays, the direct translation of this potency to in vivo efficacy is not well-documented in publicly available literature.[1] A common challenge in drug development is that potent in vitro activity does not always guarantee in vivo success. This discrepancy can be due to a multitude of factors including pharmacokinetics (PK), pharmacodynamics (PD), and the complexity of the biological system.
Q3: What is known about the pharmacokinetic (PK) profile of this compound in preclinical models?
This compound was developed to have favorable properties for in vivo studies. In pharmacokinetic studies in CD-1 mice, this compound demonstrated good oral bioavailability.[1][3] Following oral administration, it achieved unbound blood concentrations that remained above the cellular IC50 value for over 12 hours.[1] This suggests that the compound can be dosed orally to maintain a potentially therapeutic concentration in vivo.
Q4: Are there any known challenges with the in vivo formulation of this compound?
The original research article describing this compound does not detail significant challenges in formulating it for oral dosing in mice.[1] However, ensuring appropriate solubility and stability of a compound for in vivo administration is always a critical step. Researchers should refer to established protocols for formulating similar small molecules for the intended route of administration.
Q5: What are the potential reasons for a disconnect between in vitro and in vivo results with a SMYD3 inhibitor like this compound?
Several factors can contribute to a potential disconnect between in vitro and in vivo findings:
-
Biological Complexity: In vitro models, such as cell lines, do not fully recapitulate the complex tumor microenvironment, which includes interactions with other cell types and the extracellular matrix.
-
Pharmacokinetics and Drug Distribution: While this compound has shown good oral bioavailability in mice, its distribution to the tumor tissue and subcellular compartments where SMYD3 is active is a critical factor that can influence efficacy.
-
Pharmacodynamics and Target Engagement: Achieving sufficient and sustained target engagement in vivo is crucial. It's important to measure the extent to which this compound is binding to SMYD3 in the tumor tissue at a given dose.
-
Off-Target Effects: Although this compound is reported to be a selective SMYD3 inhibitor, the potential for off-target activities in a complex in vivo system cannot be entirely ruled out and could contribute to unexpected toxicity or lack of efficacy.
-
Role of SMYD3 in the Chosen In Vivo Model: The specific cancer model used for in vivo studies must have a strong dependence on SMYD3 activity for the inhibitor to be effective. Genetic knockdown or knockout studies of SMYD3 in the selected model can provide evidence for this dependence.
Troubleshooting Guides
Problem: Disappointing or inconsistent results in in vivo efficacy studies despite promising in vitro data.
Possible Cause 1: Suboptimal Pharmacokinetics or Target Engagement
-
Troubleshooting Steps:
-
Verify Drug Exposure: Conduct a pilot PK study in your specific animal model to confirm that the dosing regimen achieves and maintains the desired plasma and tumor concentrations of this compound.
-
Assess Target Engagement: Whenever possible, perform a pharmacodynamic (PD) study to measure the inhibition of SMYD3 activity in tumor tissue. This can be done by measuring the methylation of a known SMYD3 substrate, such as MEKK2.
-
Optimize Dosing Regimen: Based on the PK/PD data, adjust the dose and/or frequency of administration to improve target engagement.
-
Possible Cause 2: The In Vivo Model is Not Dependent on SMYD3
-
Troubleshooting Steps:
-
Review Preclinical Data: Re-evaluate the literature to confirm the role of SMYD3 in the specific cancer type and model you are using.
-
In Vitro Confirmation: Before moving to in vivo studies, confirm the sensitivity of your chosen cancer cell lines to this compound in 2D and 3D culture models.
-
Genetic Validation: If feasible, use siRNA or CRISPR/Cas9 to knockdown or knockout SMYD3 in your cell lines to mimic the effect of pharmacological inhibition and confirm the on-target effect.
-
Possible Cause 3: Formulation Issues
-
Troubleshooting Steps:
-
Check Solubility and Stability: Ensure that your formulation provides adequate solubility and that the compound is stable in the vehicle over the duration of the study.
-
Vehicle Control: Always include a vehicle-only control group in your in vivo experiments to rule out any effects of the formulation itself.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Substrate | IC50 |
| Biochemical Assay | SMYD3 | MEKK2 | 3 nM |
| Cellular Assay (In-Cell Western) | SMYD3 | MEKK2 | 36 nM |
Data sourced from MedChemExpress and Mitchell et al., 2016.[1][2]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in CD-1 Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| IV | 1 | - | - | 616 | - |
| PO | 5 | 345 | 0.89 | 1479 | 48 |
| PO | 50 | 4693 | 1.3 | 21170 | 69 |
Data sourced from Mitchell et al., 2016.[1]
Experimental Protocols
In Vitro SMYD3 Methyltransferase Assay (Biochemical)
This protocol is a general guideline based on typical methyltransferase assays.
-
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant SMYD3.
-
Materials:
-
Recombinant human SMYD3 enzyme
-
Recombinant MEKK2 protein (as substrate)
-
S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled SAM)
-
This compound
-
Assay buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM DTT, 0.005% BSA, 0.002% Tween-20)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, SMYD3 enzyme, and MEKK2 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding radiolabeled SAM.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated protein.
-
Wash the filter plate to remove unincorporated radiolabeled SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Cellular Assay for SMYD3-mediated MEKK2 Methylation (In-Cell Western)
This protocol is based on the methodology described for validating SMYD3 inhibitors.[4]
-
Objective: To assess the ability of this compound to inhibit SMYD3-mediated methylation of MEKK2 in a cellular context.
-
Materials:
-
HeLa cells (or other suitable cell line)
-
Expression vectors for SMYD3 and HA-tagged MEKK2
-
Transfection reagent
-
This compound
-
Primary antibodies: anti-HA tag, anti-tri-methyl-MEKK2 (K260), and a normalization antibody (e.g., anti-actin or a cell stain).
-
Fluorescently labeled secondary antibodies
-
In-Cell Western blocking solution and permeabilization buffer
-
-
Procedure:
-
Seed HeLa cells in a 96-well plate.
-
Co-transfect the cells with SMYD3 and HA-tagged MEKK2 expression vectors.
-
After 24 hours, treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 20 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against HA-tagged MEKK2 and tri-methyl-MEKK2.
-
Wash and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both MEKK2 methylation and total MEKK2 (or normalization control).
-
Normalize the methylation signal to the total protein signal and calculate the IC50 value.
-
Mandatory Visualizations
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Validation & Comparative
A Head-to-Head Comparison of EPZ031686 and EPZ030456 for SMYD3 Inhibition
For researchers investigating the therapeutic potential of targeting the lysine (B10760008) methyltransferase SMYD3 in oncology and other disease areas, the choice of a potent and selective chemical probe is critical. Among the most well-characterized inhibitors are EPZ031686 and EPZ030456, two tool compounds developed from a novel oxindole (B195798) series. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate inhibitor for in vitro and in vivo studies.
Executive Summary
Both this compound and EPZ030456 are potent inhibitors of SMYD3, demonstrating nanomolar efficacy in both biochemical and cellular assays. This compound, a sulfonamide, exhibits greater cellular potency and possesses favorable pharmacokinetic properties, making it the first orally bioavailable SMYD3 inhibitor suitable for in vivo target validation studies.[1] EPZ030456, a sulfamide, is also a highly potent inhibitor but its utility in vivo is limited by lower solubility.[2] The selection between these two compounds will largely depend on the experimental context, with this compound being the clear choice for animal studies, while both are suitable for in vitro experiments.
Data Presentation
The following tables summarize the key quantitative data for this compound and EPZ030456, facilitating a direct comparison of their biochemical potency, cellular activity, and pharmacokinetic profiles.
Table 1: Biochemical and Cellular Potency
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) (Trimethyl MEKK2 in Cell Western Assay) |
| This compound | 3[3][4] | 36[5] |
| EPZ030456 | 48[5] | Not explicitly reported, but described as having cellular potency at a level sufficient to probe the in vitro biology of SMYD3 inhibition.[1] |
Table 2: Mechanism of Action (MOA) and Selectivity
| Compound | MOA vs. SAM | MOA vs. MEKK2 | Selectivity |
| This compound | Noncompetitive (Ki = 1.2 ± 0.1 nM)[3] | Noncompetitive (Ki = 1.1 ± 0.1 nM)[3] | >50 µM against SMYD2; <30% inhibition against 16 other histone methyltransferases at 10 µM.[3] |
| EPZ030456 | Mixed-type (Ki = 4.7 ± 1.8 nM, αKi = 1.1 ± 0.1 nM)[3] | Noncompetitive (Ki = 1.3 ± 0.1 nM)[3] | >50 µM against SMYD2; <30% inhibition against 16 other histone methyltransferases at 10 µM.[3] |
Table 3: Pharmacokinetic Parameters of this compound in Male CD-1 Mice
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-last (ng·h/mL) | t1/2 (h) | Bioavailability (F%) |
| Intravenous (i.v.) | 1 mg/kg | - | - | - | 1.7 ± 0.13[5] | - |
| Oral (p.o.) | 5 mg/kg | 430 ± 110 | 0.5 | 980 ± 110 | 1.8 ± 0.2 | 48 ± 5.4[5] |
| Oral (p.o.) | 50 mg/kg | 7800 ± 1100 | 2 | 28000 ± 3400 | 1.9 ± 0.1 | 69 ± 8.2[5] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducing and building upon these findings. The following protocols are based on the available information from the primary literature and established methodologies for similar assays.
Biochemical IC50 Determination Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of SMYD3 in a purified system.
Materials:
-
Recombinant human SMYD3 enzyme
-
MEKK2 peptide substrate
-
S-(5'-adenosyl)-L-methionine (SAM)
-
Tritiated SAM ([³H]-SAM)
-
Inhibitor compounds (this compound, EPZ030456)
-
Assay Buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSA)
-
Scintillation fluid and counter
Protocol:
-
Prepare a dilution series of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, SMYD3 enzyme, and the inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the methyltransferase reaction by adding a mixture of the MEKK2 peptide substrate and [³H]-SAM.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Trimethyl MEKK2 in Cell Western Assay (In-Cell Western)
This cellular assay measures the ability of an inhibitor to block the methylation of the SMYD3 substrate MEKK2 within a cellular context.
Materials:
-
Human cancer cell line (e.g., HEK293T)
-
Cell culture medium and supplements
-
Inhibitor compounds (this compound, EPZ030456)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against trimethylated MEKK2
-
Primary antibody for normalization (e.g., anti-GAPDH or total MEKK2)
-
Fluorescently labeled secondary antibodies (e.g., IRDye-conjugated)
-
Infrared imaging system
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the inhibitor compounds for a specified duration (e.g., 24 hours).
-
Remove the treatment media and fix the cells with the fixation solution for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding by incubating with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody against trimethylated MEKK2 and the normalization primary antibody overnight at 4°C.
-
Wash the cells extensively with wash buffer (e.g., TBST).
-
Incubate the cells with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells again to remove unbound secondary antibodies.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both the target and normalization proteins.
-
Normalize the trimethylated MEKK2 signal to the normalization protein signal and calculate the percent inhibition to determine the cellular IC50 value.
Visualizations
SMYD3 Signaling Pathway
Caption: SMYD3 methylates MAP3K2 and histones, influencing gene expression.
Inhibitor Mechanism of Action
Caption: MOA of this compound and EPZ030456 on SMYD3.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing SMYD3 inhibitors.
References
A Comparative Guide to SMYD3 Inhibitors: EPZ031686 vs. BAY-6035 and Other Emerging Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of prominent small molecule inhibitors of SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in various cancers. The focus is a head-to-head analysis of EPZ031686 and BAY-6035, supplemented with data on other noteworthy SMYD3 inhibitors to provide a broader context for researchers in the field.
At a Glance: Key Differences
| Feature | This compound | BAY-6035 |
| Mechanism of Action | Noncompetitive with respect to SAM and MEKK2 | Substrate-competitive (with respect to MEKK2) |
| Biochemical IC50 | 3 nM | 88 nM (for MEKK2 peptide methylation) |
| Cellular IC50 | ~36-70 nM (for MAP3K2 methylation) | ~70 nM (for MAP3K2 methylation) |
| Oral Bioavailability | Yes, demonstrated in mice | Information not readily available |
Introduction to SMYD3
SMYD3 is a lysine methyltransferase that plays a crucial role in gene transcription and signal transduction pathways.[1] Its overexpression has been linked to poor prognosis in a variety of cancers, including those of the breast, liver, and pancreas.[1] A key non-histone substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2.[2] By methylating MAP3K2, SMYD3 enhances the activation of the downstream MAPK signaling pathway, which is critical for the proliferation of cancer cells driven by mutations in genes like KRAS.[1][2] This central role in oncogenic signaling has made SMYD3 an attractive target for therapeutic intervention.
Comparative Analysis of SMYD3 Inhibitors
This section provides a detailed comparison of this compound and BAY-6035, covering their biochemical and cellular potency, mechanism of action, and selectivity.
This compound: A Potent, Orally Bioavailable Inhibitor
This compound is a highly potent and selective small molecule inhibitor of SMYD3.[3] It exhibits a biochemical half-maximal inhibitory concentration (IC50) of 3 nM.[3] In cellular assays, it effectively inhibits the methylation of MAP3K2.[2] A key advantage of this compound is its demonstrated oral bioavailability in mice, making it a valuable tool for in vivo studies.[4]
BAY-6035: A Selective, Substrate-Competitive Inhibitor
BAY-6035 is another potent and selective inhibitor of SMYD3.[3] It acts via a substrate-competitive mechanism, binding to the lysine-binding pocket of SMYD3.[5] BAY-6035 inhibits the methylation of a MEKK2 peptide with an IC50 of 88 nM and demonstrates cellular inhibition of MAP3K2 methylation with an IC50 of approximately 70 nM.[3][6] It has shown high selectivity for SMYD3 over other methyltransferases.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, BAY-6035, and other notable SMYD3 inhibitors.
Table 1: In Vitro Potency of SMYD3 Inhibitors
| Inhibitor | Biochemical IC50 | Cellular IC50 (MAP3K2 Methylation) | Mechanism of Action | Reference |
| This compound | 3 nM | ~36-70 nM | Noncompetitive | [2][3] |
| BAY-6035 | 88 nM | ~70 nM | Substrate-competitive | [3][6] |
| BCI-121 | Not Reported | Impairs cancer cell proliferation | Not specified | [3] |
| GSK2807 | 130 nM | Not Reported | SAM-competitive | [3] |
| SMYD3-IN-1 | 11.7 nM | Not Reported | Irreversible | [3] |
Table 2: In Vivo Data for this compound
| Species | Administration | Dose | Bioavailability | Reference |
| Male CD-1 Mice | Oral (p.o.) | 5 mg/kg | Good | [4] |
| Male CD-1 Mice | Intravenous (i.v.) | 1 mg/kg | - | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: SMYD3-MAP3K2 signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating SMYD3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the characterization of SMYD3 inhibitors.
Scintillation Proximity Assay (SPA) for Biochemical Potency
This assay is commonly used to determine the in vitro enzymatic activity of SMYD3.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant SMYD3 enzyme, a biotinylated peptide substrate (e.g., derived from MEKK2), and the radiolabeled methyl donor, S-adenosyl-L-[³H]-methionine ([³H]-SAM).[5]
-
Inhibitor Addition: Test compounds (e.g., this compound or BAY-6035) are added at varying concentrations.[5]
-
Incubation: The reaction is incubated to allow for the methylation of the substrate.
-
Detection: Streptavidin-coated SPA beads are added to the mixture. These beads bind to the biotinylated peptide. If the peptide has been methylated by SMYD3, the [³H] label is brought into close proximity to the scintillant in the beads, generating a light signal that is proportional to the enzyme activity.[5]
-
Data Analysis: The signal is measured using a scintillation counter, and IC50 values are calculated.[5]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is employed to confirm that a compound binds to its intended target within a cellular environment.
-
Cell Treatment: Intact cells are treated with the inhibitor of interest.
-
Heating: The treated cells are heated to various temperatures, causing protein denaturation and aggregation.
-
Lysis and Centrifugation: The cells are lysed, and aggregated proteins are removed by centrifugation.
-
Detection: The amount of soluble target protein (SMYD3) remaining in the supernatant is quantified, typically by Western blotting.
-
Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This shift in thermal stability confirms target engagement.
Western Blotting for MAP3K2 Methylation
This technique is used to measure the level of SMYD3-mediated methylation of its substrate, MAP3K2, in cells.
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with different concentrations of the SMYD3 inhibitor.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for methylated MAP3K2 (at lysine 260) and a primary antibody for total MAP3K2 as a loading control.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chemiluminescent substrate to visualize the protein bands.
-
Quantification: The intensity of the bands is quantified to determine the level of MAP3K2 methylation relative to the total amount of MAP3K2 protein.[5]
Cell Proliferation Assay
These assays assess the effect of SMYD3 inhibitors on the growth of cancer cells.
-
Cell Seeding: Cancer cells are seeded in multi-well plates.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the SMYD3 inhibitor.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours).
-
Viability Measurement: Cell viability is measured using various methods, such as MTT or resazurin-based assays, which measure metabolic activity, or by direct cell counting.
-
Data Analysis: The results are used to determine the concentration of the inhibitor that reduces cell proliferation by 50% (GI50).[7]
Clinical Landscape
As of now, there are no SMYD3 inhibitors in clinical trials.[8] However, the extensive preclinical data for compounds like this compound and BAY-6035 highlight the therapeutic potential of targeting this enzyme in oncology.[8][9]
Conclusion
Both this compound and BAY-6035 are potent and selective inhibitors of SMYD3, each with distinct mechanisms of action. This compound's demonstrated oral bioavailability makes it a particularly attractive candidate for further in vivo and preclinical development. BAY-6035 serves as a valuable chemical probe for elucidating the biological functions of SMYD3. The continued investigation of these and other novel SMYD3 inhibitors is a promising avenue for the development of new cancer therapies. This guide provides a foundational resource for researchers to compare these key compounds and to design further experiments to unravel the therapeutic potential of SMYD3 inhibition.
References
- 1. bayer.com [bayer.com]
- 2. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
Validating the On-Target Effects of EPZ031686 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EPZ031686, a potent and selective small molecule inhibitor of SMYD3 (SET and MYND domain containing 3), with other alternative inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound and SMYD3
SMYD3 is a lysine (B10760008) methyltransferase that has been implicated in the development and progression of various cancers through the methylation of both histone and non-histone protein targets. Its role in regulating critical cellular processes, including gene transcription and signal transduction, makes it an attractive target for therapeutic intervention. This compound has emerged as a crucial tool compound for probing the in vitro and in vivo biology of SMYD3 inhibition.[1] This guide focuses on the methodologies used to validate the on-target effects of this compound in a cellular context and compares its performance with other known SMYD3 inhibitors.
Comparative Analysis of SMYD3 Inhibitors
The efficacy of this compound is best understood in the context of other available SMYD3 inhibitors. The following table summarizes the biochemical and cellular potencies of this compound and its alternatives.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 | Mechanism of Action | Key Cellular Effects |
| This compound | SMYD3 | 3 nM | 36 nM (HEK293T) | Noncompetitive with SAM and MEKK2 | Inhibition of MEKK2 methylation, potent and orally bioavailable. |
| BCI-121 | SMYD3 | ~10 µM (in vitro methylation assay) | ~50-100 µM (HT29, HCT116) | Competes with histone substrate | Reduces global H3K4me2/3 and H4K5me levels, impairs cancer cell proliferation. |
| GSK2807 | SMYD3 | 130 nM | Not widely reported | SAM-competitive | Potent and selective inhibitor. |
| EPZ030456 | SMYD3 | <10 nM | Double-digit nM range | Mixed-type inhibition | Similar cellular potency to this compound. |
On-Target Validation Assays: Experimental Protocols
Validating the on-target effects of this compound requires specific and robust cellular assays. Below are detailed protocols for key experiments.
In-Cell Western Assay for MEKK2 Methylation
This assay directly measures the ability of this compound to inhibit the methylation of MEKK2, a known non-histone substrate of SMYD3, within a cellular environment.
Protocol:
-
Cell Culture and Treatment:
-
Seed HEK293T cells in a 96-well plate at a density of 20,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound or a vehicle control (DMSO) for 4 hours.
-
-
Fixation and Permeabilization:
-
Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 to permeabilize the cell membranes.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate the cells overnight at 4°C with a primary antibody specific for methylated MEKK2 and a normalization antibody (e.g., anti-GAPDH or a total protein stain).
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells a final three times with PBS-T.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the target protein (methylated MEKK2) and the normalization control. The on-target effect is determined by the reduction in the normalized fluorescence signal of methylated MEKK2 in this compound-treated cells compared to the vehicle control.
-
Chromatin Immunoprecipitation (ChIP)-qPCR for SMYD3 Target Gene Occupancy
ChIP-qPCR is employed to determine if this compound can displace SMYD3 from the promoter regions of its target genes, thereby inhibiting its transcriptional regulatory function.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cancer cells (e.g., HT29 or HCT116) with this compound or a vehicle control for 48-72 hours.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp in length.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an anti-SMYD3 antibody or a negative control IgG.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Purify the DNA using a standard DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of known SMYD3 target genes (e.g., WNT10B, CDK2).
-
Analyze the data to determine the relative enrichment of SMYD3 at these promoters in this compound-treated versus control cells. A significant reduction in enrichment indicates successful on-target engagement.
-
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the SMYD3 signaling pathway and the experimental workflows for its validation.
Caption: SMYD3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the In-Cell Western assay.
Caption: Experimental workflow for the ChIP-qPCR assay.
Conclusion
This compound is a highly potent and selective inhibitor of SMYD3 with demonstrated on-target effects in cellular models. The experimental protocols and comparative data presented in this guide provide a framework for researchers to validate the cellular activity of this compound and other SMYD3 inhibitors. The use of orthogonal assays, such as In-Cell Western for direct target modulation and ChIP-qPCR for functional genomic consequences, is crucial for a comprehensive understanding of inhibitor efficacy and mechanism of action. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development focused on epigenetic targets.
References
A Researcher's Guide to Selecting a Negative Control for EPZ031686 Experiments
For researchers, scientists, and drug development professionals investigating the role of the SMYD3 methyltransferase, the selective inhibitor EPZ031686 serves as a critical tool. However, robust experimental design necessitates the use of appropriate negative controls to ensure that observed effects are specifically due to SMYD3 inhibition. This guide provides a comprehensive comparison of options for negative controls in this compound experiments, alongside alternative SMYD3 inhibitors and detailed experimental protocols.
The Challenge of a Direct Negative Control for this compound
The original developers of this compound at Epizyme focused on optimizing potency and cell permeability, which led to the development of this compound and a related compound, EPZ030456.[4][5] The structure-activity relationship (SAR) studies that led to this compound involved the synthesis and testing of numerous analogs.[4] Within these studies, compounds with significantly reduced or no activity against SMYD3 were identified. For instance, removal or replacement of the chlorine on the oxindole (B195798) ring of a related series of compounds led to inactive compounds.[6] However, a specific, commercially available compound marketed as a negative control for this compound has not been identified.
Alternative Strategies for Negative Control Experiments
In the absence of a dedicated negative control compound, researchers can employ a combination of genetic and chemical biology approaches to validate their findings with this compound.
1. Catalytically Inactive SMYD3 Mutant:
A powerful genetic approach is the use of a catalytically "dead" mutant of SMYD3. The F183A mutant of SMYD3 has been shown to be catalytically inactive.[7] Expressing this mutant in cells can help to distinguish between effects caused by the enzymatic activity of SMYD3 and those related to its scaffolding functions. Experiments can be designed where cells expressing wild-type SMYD3 are compared with those expressing the F183A mutant in the presence and absence of this compound.
2. Structurally Unrelated SMYD3 Inhibitors:
Using multiple, structurally distinct inhibitors that target the same protein can help to confirm that the observed phenotype is due to the inhibition of the intended target. If different inhibitors produce the same biological effect, it is more likely that the effect is on-target.
Comparison of this compound with Alternative SMYD3 Inhibitors
Several other small molecule inhibitors of SMYD3 have been developed and can be used to corroborate findings from this compound experiments. A comparison of their key properties is summarized in the table below.
| Inhibitor | IC50 (nM) | Mechanism of Action | Key Features |
| This compound | 3 | Potent and orally active SMYD3 inhibitor.[1] | Good oral bioavailability, suitable for in vivo studies.[4][5] |
| BCI-121 | ~7,000 | Reduces SMYD3 activity in vitro and in cells.[3][8] | Lower potency raises concerns about off-target effects.[1] |
| BAY-6035 | ~20 | Highly selective, inactive against 34 other methyltransferases.[1] | High binding affinity.[1] |
| GSK2807 | - | - | An analogue of the cofactor S-adenosyl methionine (SAM).[6] |
| EM127 | - | Covalent inhibitor, binds to Cys186.[1] | Potent inhibition of methyltransferase activity.[9] |
Signaling Pathway of SMYD3
SMYD3 is a lysine (B10760008) methyltransferase that has been implicated in the regulation of various cellular processes, including gene transcription and signal transduction, and has been linked to several types of cancer.[4] It primarily methylates histone H3 at lysine 4 (H3K4), but can also methylate non-histone proteins such as MAP3K2.[6]
References
- 1. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
EPZ031686: A Potent and Selective SMYD3 Inhibitor with a Favorable Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, EPZ031686 has emerged as a critical tool compound for studying the biological functions of SMYD3, a histone methyltransferase implicated in various cancers. A key attribute of a chemical probe is its selectivity against other related targets. This guide provides a comprehensive comparison of the cross-reactivity profile of this compound against other methyltransferases, supported by available experimental data.
This compound is a potent, orally bioavailable small molecule inhibitor of SMYD3 with a biochemical half-maximal inhibitory concentration (IC50) of 3 nM and a cellular IC50 of 36 nM.[1] Its utility as a selective chemical probe is underscored by its minimal activity against a panel of other histone methyltransferases.
Cross-Reactivity Profile of this compound
To assess its selectivity, this compound was screened against a panel of 16 other histone methyltransferases. At a concentration of 10 µM, the inhibitor demonstrated minimal off-target activity, with less than 30% inhibition observed for all tested enzymes. Furthermore, when tested against its most closely related homolog, SMYD2, this compound showed a significantly lower potency, with an IC50 value greater than 50 µM.[2] This high degree of selectivity makes this compound a valuable tool for specifically interrogating the role of SMYD3 in various biological processes.
| Target Methyltransferase | % Inhibition @ 10 µM this compound | IC50 (µM) |
| SMYD3 | - | 0.003 |
| SMYD2 | - | >50 |
| DOT1L | <30% | Not Determined |
| EHMT1 | <30% | Not Determined |
| EHMT2 | <30% | Not Determined |
| EZH1 | <30% | Not Determined |
| EZH2 | <30% | Not Determined |
| NSD1 | <30% | Not Determined |
| PRDM9 | <30% | Not Determined |
| PRMT3 | <30% | Not Determined |
| PRMT6 | <30% | Not Determined |
| PRMT7 | <30% | Not Determined |
| PRMT8 | <30% | Not Determined |
| SETD7 | <30% | Not Determined |
| SETDB1 | <30% | Not Determined |
| SUV39H1 | <30% | Not Determined |
| WHSC1 | <30% | Not Determined |
| WHSC1L1 | <30% | Not Determined |
Experimental Protocols
The cross-reactivity of this compound was determined using a radiometric biochemical assay, a standard and highly sensitive method for measuring methyltransferase activity. While the specific details for the screening of this compound against the panel of 16 methyltransferases are found in the supplementary information of the primary publication, a general protocol for such an assay is described below.
General Radiometric Histone Methyltransferase (HMT) Assay Protocol
This assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate by a specific HMT.
Materials:
-
Recombinant histone methyltransferase (enzyme)
-
Histone peptide or protein substrate
-
[³H]-SAM (tritiated S-adenosyl-L-methionine)
-
Assay buffer (e.g., Tris-HCl, HEPES) with appropriate additives (e.g., DTT, MgCl₂)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well or 384-well microplates
-
Filter paper or membrane (e.g., phosphocellulose)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in DMSO.
-
Reaction Mixture Preparation: The reaction mixture is prepared by combining the assay buffer, the specific histone methyltransferase, and the histone substrate in the wells of the microplate.
-
Inhibitor Addition: The test inhibitor at various concentrations is added to the reaction mixture. A control with DMSO alone is also included.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The reaction plate is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow for the methylation reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., trichloroacetic acid or a high concentration of non-radiolabeled SAM).
-
Capture of Methylated Substrate: The reaction mixture is transferred to a filter membrane which captures the histone substrate.
-
Washing: The filter is washed multiple times to remove unincorporated [³H]-SAM.
-
Scintillation Counting: The filter is dried, and scintillation fluid is added. The amount of radioactivity, corresponding to the extent of substrate methylation, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Experimental Workflow for Methyltransferase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a methyltransferase inhibitor.
Caption: Workflow for determining methyltransferase inhibitor selectivity.
References
A Head-to-Head Comparison of SMYD3 Inhibitors: EPZ031686 and GSK2807
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key SMYD3 Inhibitors
The SET and MYND domain-containing protein 3 (SMYD3) has emerged as a compelling target in oncology. As a lysine (B10760008) methyltransferase, SMYD3 is implicated in the development and progression of various cancers, including breast, colorectal, and liver carcinomas, through the regulation of gene transcription and crucial cell signaling pathways.[1][2] Its role in methylating both histone (e.g., H3K4, H4K5) and non-histone proteins (e.g., MAP3K2, VEGFR1, AKT1, HER2) places it at the nexus of multiple oncogenic processes.[3][4] This guide provides a detailed head-to-head comparison of two prominent small molecule inhibitors of SMYD3: EPZ031686 and GSK2807, presenting key experimental data to inform research and development decisions.
At a Glance: Performance Comparison
| Feature | This compound | GSK2807 |
| Target | SMYD3 | SMYD3 |
| Biochemical Potency | IC50: 3 nM[5] | IC50: 130 nM, Ki: 14 nM[1] |
| Cellular Potency | IC50: 36 nM (HEK293T)[5] | Not reported; suggested poor cell permeability[6] |
| Mechanism of Action | Noncompetitive (vs. SAM & MEKK2)[2] | SAM-competitive[1] |
| Oral Bioavailability (Mouse) | 48% (5 mg/kg) - 69% (50 mg/kg)[7] | Not reported |
| Selectivity | >1000-fold over 16 other HMTs; >1600-fold vs SMYD2[2] | 24-fold over SMYD2; high selectivity over 8 other methyltransferases[1] |
In-Depth Analysis
Biochemical Activity and Mechanism of Action
This compound stands out with a remarkable biochemical potency, exhibiting an IC50 of 3 nM against SMYD3.[5] Mechanistic studies have characterized it as a noncompetitive inhibitor with respect to both the methyl donor S-adenosylmethionine (SAM) and the substrate MEKK2, with Ki values of 1.2 nM and 1.1 nM, respectively.[2]
GSK2807, while also a potent inhibitor, displays a slightly lower biochemical potency with an IC50 of 130 nM and a Ki of 14 nM.[1] In contrast to this compound, GSK2807 functions as a SAM-competitive inhibitor, directly competing with the natural cofactor for binding to the SMYD3 active site.[1]
Cellular Activity
A critical differentiator between the two compounds is their demonstrated activity in a cellular context. This compound has shown robust cellular potency with an IC50 of 36 nM in HEK293T cells in an assay measuring the methylation of the SMYD3 substrate, MEKK2.[5] This indicates good cell permeability and engagement with the target in a biological system.
Selectivity Profile
Both inhibitors demonstrate a high degree of selectivity for SMYD3 over other methyltransferases, a crucial attribute for a chemical probe or therapeutic candidate. This compound showed less than 30% inhibition against a panel of 16 other histone methyltransferases at a concentration of 10 µM and an IC50 greater than 50 µM for the closely related enzyme SMYD2.[2] Similarly, GSK2807 is reported to be 24-fold more selective for SMYD3 over SMYD2 and exhibits high selectivity against a panel of eight other methyltransferases.[1]
Pharmacokinetic Properties
Pharmacokinetic data is essential for evaluating the in vivo potential of an inhibitor. This compound has demonstrated good oral bioavailability in mice, ranging from 48% at a 5 mg/kg dose to 69% at a 50 mg/kg dose.[7] It has a moderate clearance and a terminal half-life of approximately 1.7 to 2.7 hours in mice.[7] This favorable pharmacokinetic profile makes it a suitable tool for in vivo studies.[2][8] Detailed pharmacokinetic data for GSK2807 is not publicly available.
Experimental Methodologies
SMYD3 In Vitro Methyltransferase Assay (Radiolabel-Based)
This assay quantifies the enzymatic activity of SMYD3 by measuring the transfer of a radiolabeled methyl group from [³H]-SAM to a substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant SMYD3 enzyme, the substrate (e.g., a peptide derived from MEKK2 or histone H3), and the test inhibitor (this compound or GSK2807) in a suitable reaction buffer.
-
Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a quenching solution, such as trichloroacetic acid, to precipitate the protein/peptide substrate.
-
Detection: Transfer the reaction mixture to a filter plate to capture the radiolabeled substrate. After washing to remove unincorporated [³H]-SAM, the radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to SMYD3 activity. IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
In-Cell Western Assay for SMYD3 Activity
This assay measures the level of a specific methylation mark on a SMYD3 substrate within cells, providing a direct readout of the inhibitor's cellular efficacy.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate.[5][9] The cells may be transfected to overexpress SMYD3 and a tagged substrate like HA-MAP3K2 to enhance the signal.[9] Treat the cells with a dilution series of the inhibitor (this compound or GSK2807) for a specified duration (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and then permeabilize them with a detergent-based solution (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for the methylated substrate (e.g., anti-trimethyl-MAP3K2-K260). A second primary antibody against the total substrate or a housekeeping protein is used for normalization.
-
Secondary Antibody Incubation: Add species-specific secondary antibodies conjugated to different near-infrared fluorophores.
-
Imaging and Quantification: Scan the plate using a near-infrared imaging system. The fluorescence intensity of the methylation-specific antibody is normalized to the intensity of the total protein antibody.
-
Data Analysis: Plot the normalized fluorescence signal against the inhibitor concentration to determine the cellular IC50 value.
Signaling Pathways and Experimental Workflows
Caption: SMYD3 signaling pathways in cancer.
Caption: In-Cell Western experimental workflow.
Conclusion
Both this compound and GSK2807 are potent and selective inhibitors of SMYD3. This compound distinguishes itself with superior biochemical and cellular potency, a well-characterized noncompetitive mechanism of action, and proven in vivo utility due to its oral bioavailability. GSK2807 is a valuable tool compound with a distinct SAM-competitive mechanism, though its application in cellular and in vivo models may be limited by its permeability. The choice between these inhibitors will depend on the specific experimental context. For in vivo studies and cellular assays requiring a high degree of potency, this compound is the more established option. GSK2807, however, remains a useful probe for biochemical and structural studies, particularly for interrogating the SAM-binding pocket of SMYD3.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Confirming SMYD3 Target Engagement: A Comparative Guide to EPZ031686 and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods used to confirm the target engagement of EPZ031686 with its intended target, the lysine (B10760008) methyltransferase SMYD3. We present supporting data for this compound and compare its performance with other known SMYD3 inhibitors, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to SMYD3 and this compound
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has been implicated in the development and progression of various cancers, including those of the breast, colon, and liver.[1] SMYD3 methylates both histone and non-histone proteins, influencing gene expression and signaling pathways.[1][2] One of its key non-histone substrates is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2), which, upon methylation by SMYD3, activates the RAS/RAF/MEK/ERK signaling cascade, a critical pathway for cell proliferation and survival.[2][3] This central role in oncogenic signaling has made SMYD3 an attractive target for therapeutic intervention.
This compound is a potent and orally bioavailable small molecule inhibitor of SMYD3.[4][5] It has been developed to probe the biology of SMYD3 and for potential therapeutic applications in oncology.[5] This guide will delve into the experimental evidence confirming that this compound directly engages and inhibits SMYD3.
Quantitative Comparison of SMYD3 Inhibitors
The following tables summarize the key quantitative data for this compound and a selection of other well-characterized SMYD3 inhibitors.
Table 1: In Vitro Potency of SMYD3 Inhibitors
| Compound | IC50 (nM) | Ki (nM) | Mechanism of Action (vs. SAM) | Mechanism of Action (vs. Substrate) |
| This compound | 3[6][7] | 1.2 ± 0.1[4] | Noncompetitive[4] | Noncompetitive[4] |
| EPZ030456 | 4[4] | 4.7 ± 1.8[4] | Mixed-type[4] | Noncompetitive[4] |
| GSK2807 | 130[8][9] | 14[8][9] | SAM-competitive[8][9] | Not specified |
| BAY-6035 | 88[8][9] | Not specified | Not specified | Substrate-competitive[8][9] |
| BCI-121 | Not specified | Not specified | Not specified | Not specified |
Table 2: Cellular Activity of SMYD3 Inhibitors
| Compound | Cellular IC50 (nM) | Cell Line | Assay Principle |
| This compound | 48[4] | HEK293T (overexpression) | Inhibition of MAP3K2 methylation[4] |
| EPZ030456 | 300[4] | HEK293T (overexpression) | Inhibition of MAP3K2 methylation[4] |
| BCI-121 | Not specified | HCT116, OVCAR-3 | Reduction of global H3K4me2/3 and H4K5me levels[10] |
Experimental Protocols for Target Engagement
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to confirm SMYD3 target engagement by this compound.
In Vitro SMYD3 Methyltransferase Assay
This assay quantifies the enzymatic activity of SMYD3 and the inhibitory potential of compounds like this compound.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 20 mM bicine (B94160) buffer (pH 7.5), 0.005% bovine skin gelatin, 1 mM TCEP, and 0.002% Tween-20.[11]
-
Enzyme and Inhibitor Incubation: Add a specified concentration of recombinant SMYD3 enzyme to the reaction mixture. For inhibitor studies, incubate the enzyme with varying concentrations of this compound or other test compounds for 30 minutes at room temperature.[11]
-
Initiation of Reaction: Initiate the methyltransferase reaction by adding the substrates: S-adenosyl-L-[methyl-³H]methionine (³H-SAM) and a peptide substrate corresponding to the methylation site of a known SMYD3 substrate, such as a peptide derived from MAP3K2.
-
Reaction Incubation: Allow the reaction to proceed for a defined period at room temperature.
-
Quenching and Detection: Stop the reaction and quantify the incorporation of the tritiated methyl group into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular MAP3K2 Methylation Assay
This assay assesses the ability of an inhibitor to engage and inhibit SMYD3 within a cellular environment.
Protocol:
-
Cell Culture and Transfection: Culture HeLa or HEK293T cells and co-transfect them with expression vectors for HA-tagged MAP3K2 and SMYD3.[1]
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 20-24 hours.[1]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for trimethylated lysine 260 of MAP3K2 (MAP3K2-K260me3).
-
Use a primary antibody against the HA-tag to detect total MAP3K2 as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the MAP3K2-K260me3 signal to the total HA-MAP3K2 signal. Determine the cellular IC50 by plotting the normalized signal against the inhibitor concentration.[1]
Surface Plasmon Resonance (SPR) for Direct Binding
SPR is a powerful biophysical technique to measure the direct binding of a small molecule to its protein target, providing kinetic and affinity data.
Protocol:
-
Chip Preparation: Immobilize biotinylated recombinant SMYD3 protein on a streptavidin-coated sensor chip. Use a reference flow cell with no protein or a blocked surface to subtract non-specific binding.[11][12]
-
Compound Injection: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and 2% DMSO).[11]
-
Binding Measurement: Inject the compound solutions over the sensor chip surface at a constant flow rate. The binding of the compound to the immobilized SMYD3 will cause a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[11]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to confirm target engagement in living cells by observing the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., HeLa) with this compound or a vehicle control.[3]
-
Heating: Heat the cell suspensions at a range of temperatures for a defined period.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of soluble SMYD3 remaining at each temperature using a detection method such as Western blotting or an enzyme fragment complementation-based chemiluminescent assay.[3]
-
Data Analysis: Plot the amount of soluble SMYD3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.[3]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathway and experimental workflows.
Caption: SMYD3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the cellular MAP3K2 methylation assay.
Caption: Workflow for the Surface Plasmon Resonance (SPR) experiment.
Conclusion
The collective evidence from in vitro enzymatic assays, cellular mechanism-based assays, direct binding studies, and cellular target engagement assays provides a robust confirmation of SMYD3 as the direct target of this compound. The nanomolar potency of this compound in both biochemical and cellular settings, combined with its favorable pharmacokinetic properties, establishes it as a valuable tool for studying SMYD3 biology and as a promising candidate for further therapeutic development. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the role of SMYD3 in health and disease.
References
- 1. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. d-nb.info [d-nb.info]
- 3. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of fragments targeting SMYD3 using highly sensitive kinetic and multiplexed biosensor-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of an Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
EPZ031686: A Superior Tool Compound for SMYD3 Inhibition Compared to its Analogs
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for target validation and advancing therapeutic discovery. In the realm of SMYD3 inhibition, EPZ031686 has emerged as a superior tool compound, demonstrating significant advantages over its analogs in biochemical potency, cellular activity, and pharmacokinetic properties. This guide provides a comprehensive comparison of this compound with its key analogs, supported by experimental data, detailed protocols, and pathway visualizations.
This compound is a novel, orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine (B10760008) methyltransferase implicated in the development and progression of various cancers.[1] Its development has provided the research community with a valuable tool to investigate the biological functions of SMYD3 and its role in disease. A direct comparison with its analogs, particularly EPZ030456, highlights the key structural modifications that contribute to its enhanced profile as a research tool.
Comparative Performance Data
The superiority of this compound as a tool compound is evident across multiple experimental parameters, from its potent enzymatic inhibition to its favorable in vivo characteristics.
Biochemical and Cellular Potency
This compound exhibits exceptional potency against SMYD3 in biochemical assays, with an IC50 of 3 nM.[2] This high potency is translated into a strong cellular activity, as demonstrated in a trimethyl MEKK2 in-cell Western assay. The following table summarizes the comparative potency of this compound and its key analog, EPZ030456, along with other related compounds.
| Compound | SMYD3 Biochemical IC50 (nM) | Trimethyl MEKK2 Cellular IC50 (nM) |
| This compound | 3 | 36 |
| EPZ030456 | 4 | 50 |
| Analog 2 | >10-fold more potent than hit 1 | Not Reported |
| Analog 4 | ~2-fold more potent than analog 2 | Not Reported |
| Analog 5 | Single-digit nM | Micromolar |
| Analog 6 | Single-digit nM | Micromolar |
Data compiled from multiple sources.[1]
Selectivity Profile
A critical attribute of a good tool compound is its selectivity for the target of interest. Both this compound and EPZ030456 were profiled against a panel of 16 other histone methyltransferases and the highly homologous SMYD2.
| Compound | Inhibition of 16 Histone Methyltransferases (at 10 µM) | SMYD2 IC50 (µM) |
| This compound | <30% | >50 |
| EPZ030456 | <30% | >50 |
Data from a screen of 16 histone methyltransferase targets.[1]
In Vitro ADME and Pharmacokinetic Profile
The in vitro absorption, distribution, metabolism, and excretion (ADME) properties of this compound are more favorable than those of EPZ030456, translating to a better pharmacokinetic (PK) profile in vivo.
| Parameter | This compound | EPZ030456 |
| Mouse Liver Microsomal Clearance (mL/min/kg) | 24 | 34 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 0.64 ± 0.20 | 0.34 ± 0.22 |
| Caco-2 Efflux Ratio | 41 | 104 |
| Mouse Plasma Free Fraction | 0.53 ± 0.12 | 0.32 ± 0.035 |
In vitro ADME comparison.[1]
The superior in vitro properties of this compound lead to good oral bioavailability and sustained exposure in mice, making it a suitable tool for in vivo studies.
| Administration Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | Bioavailability (F) |
| i.v. | 1 | 27 ± 3.9 | 2.3 ± 0.29 | 1.7 ± 0.13 | 603 | 616 | - |
| p.o. | 5 | - | - | 2.7 | 345 | 1281 | 48% ± 5.4% |
| p.o. | 50 | - | - | 2.2 | 4693 | 21158 | 69% ± 8.2% |
Pharmacokinetic parameters of this compound in male CD-1 mice.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of the key experimental protocols used to characterize this compound and its analogs.
SMYD3 Biochemical Assay
The biochemical potency of SMYD3 inhibitors was determined using a radiometric assay that measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a protein substrate.
Protocol:
-
Recombinant human SMYD3 enzyme is incubated with the test compound at varying concentrations in an assay buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSA).
-
The enzymatic reaction is initiated by the addition of the protein substrate (e.g., MEKK2) and [³H]-SAM.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the radiolabeled protein substrate is captured, typically on a filter plate.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter dose-response curve.
Trimethyl MEKK2 In-Cell Western Assay
This assay measures the ability of a compound to inhibit the methylation of the SMYD3 substrate MEKK2 within a cellular context.
Protocol:
-
Cells (e.g., HEK293T) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Following treatment, the cells are fixed and permeabilized.
-
The cells are incubated with a primary antibody specific for trimethylated MEKK2 and a normalization antibody (e.g., against a housekeeping protein).
-
After washing, the cells are incubated with species-specific secondary antibodies conjugated to different fluorophores.
-
The fluorescence intensity in each well is measured using an imaging system.
-
The ratio of the trimethylated MEKK2 signal to the normalization signal is calculated, and IC50 values are determined from the dose-response curves.
Mouse Pharmacokinetic Study
The pharmacokinetic properties of this compound were evaluated in male CD-1 mice following both intravenous (i.v.) and oral (p.o.) administration.
Protocol:
-
A cohort of male CD-1 mice is used for the study.
-
For intravenous administration, the compound is formulated in a suitable vehicle and administered as a bolus dose via the tail vein.
-
For oral administration, the compound is formulated in a suitable vehicle and administered by oral gavage.
-
Blood samples are collected at various time points post-dosing from the tail vein or another appropriate site.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated using non-compartmental analysis.
-
Oral bioavailability (F) is calculated as (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100%.
Visualizing the Mechanism of Action
To understand how this compound exerts its effects, it is essential to visualize the signaling pathways in which its target, SMYD3, is involved.
SMYD3 Signaling Pathway
SMYD3 is a lysine methyltransferase that methylates both histone and non-histone proteins, leading to the activation of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. This compound acts as a noncompetitive inhibitor of SMYD3, preventing these downstream effects.
Caption: SMYD3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing a potent and selective inhibitor like this compound involves a multi-step workflow, from initial screening to in vivo evaluation.
Caption: Workflow for the identification and characterization of a tool compound.
References
Independent Validation of EPZ031686: A Comparative Guide to SMYD3 Inhibitors
For researchers and professionals in drug development, the independent validation of published data is a critical step in the evaluation of new chemical probes and potential therapeutic agents. This guide provides a comparative overview of the publicly available data for EPZ031686, a potent inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), alongside other notable SMYD3 inhibitors. While this compound has been characterized as a high-potency compound, truly independent validation in the published literature remains limited. This guide aims to present the available data objectively to aid in the assessment of its performance and utility.
Introduction to SMYD3 and the Role of Inhibitors
SMYD3 is a lysine (B10760008) methyltransferase that has been implicated in the regulation of various cellular processes, including gene transcription and signal transduction.[1] Its overexpression has been linked to a poor prognosis in several types of cancer, making it an attractive target for therapeutic intervention.[1] A key substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), a component of the RAS/MEK/ERK signaling pathway.[1] By methylating MAP3K2, SMYD3 can enhance the activation of this pro-proliferative pathway.[1] Small molecule inhibitors of SMYD3, such as this compound, aim to block this activity and thereby inhibit cancer cell growth.
Comparative Efficacy of SMYD3 Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of alternative SMYD3 inhibitors. It is important to note that direct comparison of these values should be approached with caution, as they are often generated in different laboratories under varying experimental conditions.
| Parameter | This compound | BAY-6035 | GSK2807 | EM127 | BCI-121 |
| Biochemical IC50 | 3 nM[2] | 88 nM (for MEKK2 peptide methylation)[3] | 130 nM[3] | Stronger than this compound[4] | Not reported |
| Cellular IC50 | 36 nM (in HEK-293T for MEKK2 methylation)[2] | <100 nM (in HeLa for MEKK2 methylation)[1] | Not reported | Micromolar range (in MDA-MB-231 and HCT116)[4] | ~20-30% proliferation inhibition at 100 µM[5] |
| Mechanism of Action | Mixed-type/Non-competitive[1] | Substrate-competitive[6] | SAM-competitive[3] | Covalent[4] | Substrate-competitive[7] |
| Ki | 1.2 nM (vs SAM), 1.1 nM (vs MEKK2)[1] | Not reported | 14 nM[3] | Not applicable | 11.8 µM (Kd)[5] |
| Selectivity | Selective over other histone methyltransferases[1] | Highly selective over other methyltransferases and kinases[6] | Selective[8] | High selectivity[3] | Not reported |
| Oral Bioavailability | Yes[9] | Not reported | Not reported | Not reported | Not reported |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway involving SMYD3 and the point of intervention for its inhibitors.
References
- 1. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of EPZ031686: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like EPZ031686, a potent SMYD3 inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety glasses or goggles |
| Chemical-resistant gloves |
| Lab coat |
| Respiratory protection (if handling large quantities or if dust is generated) |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, it is crucial to prevent the substance from entering drains or water courses.[1]
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound, based on general safety data sheet guidelines for laboratory chemicals.
Containment of Spills
In case of accidental spillage, the material should be absorbed using a non-combustible, absorbent material.
| Spill Containment Materials |
| Diatomite |
| Universal binders |
| Finely-powdered liquid-binding material |
Once absorbed, the contaminated material should be collected and placed in a designated, sealed container for hazardous waste.
Decontamination
Following the removal of the spilled material, all contaminated surfaces and equipment must be thoroughly decontaminated. This can be achieved by scrubbing the affected areas with a suitable solvent.
| Decontamination Agent |
| Alcohol |
Waste Collection and Labeling
All waste containing this compound, including contaminated absorbent materials and cleaning supplies, must be collected in a clearly labeled, sealed container. The label should prominently display the chemical name and any associated hazard symbols.
Final Disposal
The sealed container of this compound waste must be disposed of through an approved hazardous waste disposal service. It is imperative to adhere to all local, state, and federal regulations governing chemical waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
This structured approach ensures that all necessary steps are taken to safely and effectively manage the disposal of this compound, thereby fostering a secure and compliant laboratory environment.
References
Essential Safety and Operational Guide for Handling EPZ031686
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the potent and selective SMYD3 inhibitor, EPZ031686. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. As a potent, biologically active small molecule, this compound should be handled with a high degree of caution, treating it as potentially hazardous.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.Gloves: Two pairs of nitrile gloves (double-gloving).Eye Protection: Chemical splash goggles.Lab Coat: Disposable or dedicated non-absorbent lab coat.Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.Eye Protection: Chemical splash goggles or a face shield.Lab Coat: Standard laboratory coat.Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat. |
Operational and Disposal Plans
A systematic operational plan is crucial for the safe management of this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Inventory: Log the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Storage: Store the solid compound at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 1 year. It is recommended to aliquot the product to avoid repeated freeze-thaw cycles.
Handling and Experimental Use:
-
Designated Area: Conduct all work with this compound in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.
-
Decontamination: Use dedicated equipment (spatulas, glassware, etc.). If not possible, thoroughly decontaminate equipment after use.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill Management:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Containment: Prevent further leakage or spillage.
-
Cleanup: For solutions, absorb with an inert, non-combustible material (e.g., diatomite). For solids, carefully sweep or vacuum, avoiding dust generation.
-
Ventilation: Ensure adequate ventilation during cleanup.
Disposal Plan:
-
Waste Classification: All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, should be treated as hazardous chemical waste.
-
Containment: Collect waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of hazardous waste through a licensed and certified waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in general waste.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Pre-weigh: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile, conical tube.
-
Solvent Addition: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a 30 mg/mL concentration. Sonication and heating to 60°C are recommended to aid dissolution.[1]
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of an In Vivo Formulation (1 mg/mL):
This protocol is a general guideline and may require optimization based on specific experimental needs.
-
Start with Stock: Begin with a pre-made stock solution of this compound in DMSO.
-
Sequential Addition: In a sterile tube within a fume hood, add the following solvents sequentially, ensuring the solution is clear before adding the next solvent:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Mixing: Gently mix the solution after each addition. Sonication can be used to aid dissolution.
-
Use Immediately: It is recommended to prepare and use this formulation immediately.
Visual Guides
Caption: Workflow for preparing this compound stock and in vivo solutions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
